KAR425
Description
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Properties
Molecular Formula |
C19H27N3 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-cycloheptyl-1-[4-ethyl-3-methyl-5-(1H-pyrrol-2-yl)-1H-pyrrol-2-yl]methanimine |
InChI |
InChI=1S/C19H27N3/c1-3-16-14(2)18(22-19(16)17-11-8-12-20-17)13-21-15-9-6-4-5-7-10-15/h8,11-13,15,20,22H,3-7,9-10H2,1-2H3 |
InChI Key |
OYOINSWGRZZRQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=C1C)C=NC2CCCCCC2)C3=CC=CN3 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of KAR425: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAR425 is a novel, synthetic bipyrrole tambjamine analogue that has demonstrated potent antimalarial activity against multiple life-cycle stages of the Plasmodium parasite, including multidrug-resistant strains.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The data presented herein is collated from seminal studies on this compound and the broader family of tambjamine and prodiginine compounds.
Core Mechanism of Action: Disruption of Ion Homeostasis
The primary mechanism of action of this compound and other tambjamine analogues is believed to be the disruption of ion homeostasis within the Plasmodium parasite.[4][5] These compounds act as transmembrane anion transporters, or anionophores, facilitating the movement of anions like chloride (Cl⁻) and bicarbonate (HCO₃⁻) across cellular membranes.[4] This activity disrupts the carefully maintained pH gradients within the parasite's organelles, such as the digestive vacuole, which is crucial for essential processes like hemoglobin digestion.[4][5] The collapse of these pH gradients leads to a cascade of events culminating in parasite death.[4]
The absence of cross-resistance with existing antimalarial drugs suggests that this compound and its analogues operate via a novel mechanism of action, making them promising candidates for combating drug-resistant malaria.[6]
Signaling Pathway: Proposed Mechanism of Action
The following diagram illustrates the proposed mechanism by which this compound disrupts the ion homeostasis of the Plasmodium parasite.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Antiplasmodial Activity of this compound
| Plasmodium Strain | IC₅₀ (nM) | Reference |
| P. falciparum (drug-sensitive) | 0.9 - 16.0 | [3] |
| P. falciparum (multidrug-resistant) | Low nanomolar | [1] |
| P. berghei (liver stage) | 16.7 | [1][2] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Murine Model | Plasmodium Strain | Dosing Regimen | Efficacy | Reference |
| Multidrug-resistant P. yoelii | - | 25 mg/kg/day x 4 days (oral) | 100% protection until day 28 | [3] |
| Multidrug-resistant P. yoelii | - | 50 mg/kg/day x 4 days (oral) | 100% protection until day 28 | [3] |
| Multidrug-resistant P. yoelii | - | 80 mg/kg single dose (oral) | Curative | [3] |
| Humanized P. falciparum (NOD-scid) | - | 50 mg/kg/day x 4 days (oral) | Complete clearance of parasites within 72h | [1][2] |
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature on this compound.
Synthesis of this compound
The synthesis of this compound and other tambjamine analogues generally involves a convergent approach. The core of the synthesis is the acid-catalyzed condensation of a 2,2'-bipyrrole-5-carboxaldehyde intermediate with an appropriate alkyl/cycloalkyl/arylamine.
References
- 1. Tambjamines as Fast-Acting Multistage Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimalarial drugs disrupt ion homeostasis in malarial parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Optimization of Tambjamines Active against Multiple Stages of Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
The Antimalarial Agent KAR425: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to KAR425, a novel and potent antimalarial agent. This compound has demonstrated significant activity against multiple strains of Plasmodium falciparum, including those resistant to conventional therapies, as well as multidrug-resistant Plasmodium yoelii. This guide details its chemical structure, physicochemical properties, biological activity, and the experimental protocols for its evaluation.
Chemical and Physical Properties
This compound is classified as a bipyrrole tambjamine.[1][2] Its fundamental properties are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | N-[[4-Ethyl-3-methyl-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-ylidene]methyl]-cycloheptanamine[2] |
| CAS Number | 1809050-49-4[2] |
| Molecular Formula | C19H27N3[2][3] |
| Molecular Weight | 297.44 g/mol [3] |
| Appearance | Solid powder[2] |
| Solubility | Soluble in DMSO[2] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[2] |
Biological Activity
This compound has shown potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The in vitro efficacy of this compound is highlighted in the following table.
| P. falciparum Strain | IC50 (nM) | Resistance Profile |
| D6 | 62 | Chloroquine-sensitive |
| Dd2 | 55 | Chloroquine-resistant |
| 7G8 | 60 | Chloroquine-resistant |
Data sourced from MedchemExpress.[3]
Furthermore, in vivo studies have demonstrated the oral activity of this compound. In a murine model infected with P. yoelii, oral administration of this compound at doses of 25 and 50 mg/kg/day for four days resulted in 100% protection against malaria until day 28.[3]
Experimental Protocols
The following sections detail the methodologies for key experiments related to the evaluation of this compound.
In Vitro Antimalarial Assay
The half-maximal inhibitory concentration (IC50) of this compound against various P. falciparum strains was likely determined using a standardized protocol, such as the SYBR Green I-based fluorescence assay.
Methodology:
-
Parasite Culture: Asynchronous cultures of P. falciparum strains (D6, Dd2, 7G8) are maintained in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to obtain a range of concentrations.
-
Assay Plate Preparation: In a 96-well plate, parasitized erythrocytes are exposed to the different concentrations of this compound. Control wells with no drug and wells with a known antimalarial are included.
-
Incubation: The plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye, which intercalates with parasite DNA, is added.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a nonlinear regression model.
In Vivo Efficacy Study in a Murine Model
The oral efficacy of this compound was evaluated in a murine model of malaria.
Methodology:
-
Animal Model: 4- to 5-week-old female CF1 mice are used for the study.[3]
-
Infection: Mice are infected intravenously with Plasmodium yoelii.[3]
-
Drug Administration: this compound is administered via oral gavage once daily for four consecutive days at doses of 25 and 50 mg/kg/day.[3] A control group receives the vehicle only.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Endpoint: The study endpoint is day 28, with the primary outcome being parasite-free survival.[3]
Potential Mechanism of Action and Signaling
While the precise molecular target of this compound is not fully elucidated in the provided information, its structural class (tambjamine/prodiginine) suggests potential mechanisms of action that could be explored. The following diagram illustrates a hypothetical signaling pathway that could be investigated for its relevance to this compound's antimalarial activity.
Caption: Hypothetical mechanism of action for this compound in P. falciparum.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel antimalarial compound like this compound.
Caption: Preclinical workflow for antimalarial drug discovery.
References
The Tambjamine Alkaloid KAR425: A Potent, Multi-Stage Antimalarial Agent
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents with new mechanisms of action. Tambjamine alkaloids, a class of marine-derived natural products, and their synthetic analogs have recently emerged as a promising new chemotype with potent antiplasmodial activity. This technical guide focuses on KAR425, a lead tambjamine analog, providing a comprehensive overview of its preclinical development, including its multi-stage antimalarial activity, in vivo efficacy, and what is currently understood about its structure-activity relationships. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation antimalarials.
Introduction to Tambjamine Alkaloids
Tambjamines are a family of pyrrolylpyrromethene alkaloids originally isolated from marine invertebrates and bacteria. They share a common biosynthetic precursor with the prodiginines, another class of pigmented pyrrolic compounds known for a wide range of biological activities, including antimicrobial, immunosuppressive, and anticancer effects. While prodiginines had previously shown in vitro antiplasmodial activity, concerns about their toxicity hampered further development. The exploration of the structurally related tambjamines has unveiled a new avenue for antimalarial drug discovery, with several analogs demonstrating potent activity against Plasmodium parasites with improved safety profiles.
This compound: A Lead Tambjamine Antimalarial
This compound is a synthetic tambjamine analog that has demonstrated exceptional antimalarial properties in preclinical studies. It has shown potent activity against multiple stages of the malaria parasite's life cycle, a critical attribute for a next-generation antimalarial.
In Vitro Antiplasmodial Activity
This compound and related tambjamine analogs have been evaluated for their in vitro activity against various life cycle stages of Plasmodium parasites. These compounds have demonstrated potent low nanomolar activity against asexual erythrocytic stages of both drug-sensitive and multidrug-resistant (MDR) P. falciparum strains. Furthermore, selected tambjamines, including this compound, have shown significant activity against liver-stage and sexual-stage (gametocyte) parasites, suggesting the potential for both prophylactic and transmission-blocking activity.
Table 1: In Vitro Antiplasmodial Activity of this compound and Representative Tambjamine Analogs
| Compound | Parasite Stage | Plasmodium Species/Strain | IC50 (µM) | Reference |
| This compound | Asexual Erythrocytic | P. yoelii (multidrug-resistant) | - (Evaluated in vivo) | |
| This compound | Liver Stage | P. berghei | - (Evaluated in vivo) | |
| Tambjamine Analogues | Liver Stage | P. berghei | 0.0167 - 0.108 | |
| Tambjamine Analogues | Late-Stage Gametocytes | P. falciparum | 1.41 - 2.55 |
Note: Specific IC50 values for this compound against P. falciparum strains were not explicitly detailed in the reviewed literature, though its potent activity is widely cited. The table reflects the available quantitative data for tambjamines.
In Vitro Cytotoxicity
A crucial aspect of antimalarial drug development is ensuring a high therapeutic index, meaning the compound is significantly more toxic to the parasite than to human cells. While early prodiginines raised toxicity concerns, this compound and other optimized tambjamines have shown favorable safety profiles.
Table 2: In Vitro Cytotoxicity of Representative Tambjamine Analogs
| Compound Class | Cell Line | CC50 (µM) | Reference |
| Tambjamine Analogues | Various Mammalian | Generally low µM range |
Note: Specific CC50 values for this compound were not consistently reported across the reviewed literature. The data indicates a generally favorable selectivity for the parasite over mammalian cells for the tambjamine class.
In Vivo Efficacy
This compound has demonstrated remarkable efficacy in murine models of malaria, including those using multidrug-resistant parasite strains and humanized models.
2.3.1. Plasmodium yoelii Murine Model
In mice infected with a multidrug-resistant strain of P. yoelii, this compound provided 100% protection against mortality at oral doses of 25 and 50 mg/kg/day for 4 days. Remarkably, a single oral dose of 80 mg/kg was curative in this model.
Table 3: In Vivo Efficacy of this compound against Multidrug-Resistant P. yoelii in Mice
| Dose (Oral) | Treatment Duration | Outcome | Reference |
| 25 mg/kg/day | 4 days | 100% protection until day 28 | |
| 50 mg/kg/day | 4 days | 100% protection until day 28 | |
| 80 mg/kg | Single dose | Curative |
2.3.2. Humanized Plasmodium falciparum Mouse Model
To assess its efficacy against the primary human malaria parasite, this compound was tested in a humanized mouse model (NOD-scid) engrafted with human erythrocytes and infected with P. falciparum. In this model, this compound achieved complete parasite clearance within 72 hours of treatment at an oral dose of 50 mg/kg/day for 4 days. This result underscores the potential of this compound for treating human malaria.
Pharmacokinetic Profile
Lead tambjamine analogs, including this compound, have been shown to possess good safety and metabolic profiles, contributing to their excellent oral efficacy.
Mechanism of Action (Hypothesized)
The precise molecular target and mechanism of action of this compound and other tambjamine alkaloids in Plasmodium have not yet been fully elucidated. However, based on the known biological activities of the structurally related prodiginines, several hypotheses can be proposed. Prodigiosin has been suggested to exert its effects through multiple processes, including the disruption of pH gradients via transmembrane transport of H+ and Cl- ions, and the induction of apoptosis. It is plausible that tambjamines share a similar mode of action, potentially targeting ion homeostasis within the parasite, which is a known vulnerability.
Caption: Hypothetical mechanism of action for this compound in Plasmodium.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies on tambjamines and prodiginines have revealed key structural features essential for their antimalarial activity. The bipyrrole core is a critical pharmacophore. Modifications to the third pyrrole ring of prodiginines, or its replacement with an alkylamine moiety to form tambjamines, have been shown to retain or even enhance antiplasmodial potency. This suggests that the C-ring of prodiginines is not essential for activity and can be replaced, offering significant opportunities for synthetic modification to optimize efficacy and drug-like properties.
Caption: Logical relationship between prodiginine and tambjamine structures.
Experimental Protocols
The following are generalized protocols for the key assays used in the evaluation of this compound and other tambjamine analogs.
In Vitro Antiplasmodial Assay (SYBR Green I-based)
This assay measures the proliferation of P. falciparum in vitro by quantifying the amount of parasite DNA.
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes in RPMI 1640 medium supplemented with Albumax II.
-
Drug Dilution: Test compounds are serially diluted in appropriate solvent and added to a 96-well plate.
-
Incubation: Parasite culture is added to the drug-containing wells and incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of the test compound on the metabolic activity of mammalian cells, providing a measure of cytotoxicity.
-
Cell Culture: Human cell lines (e.g., HepG2) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The CC50 (50% cytotoxic concentration) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vivo Efficacy Study (P. yoelii 4-Day Suppressive Test)
This standard model assesses the ability of a test compound to suppress parasitemia in mice infected with a rodent malaria parasite.
-
Infection: Mice are infected intravenously or intraperitoneally with P. yoelii-infected erythrocytes.
-
Treatment: The test compound is administered orally or by another appropriate route at various doses for four consecutive days, starting on the day of infection.
-
Parasitemia Monitoring: Thin blood smears are prepared from tail blood on day 4 post-infection, stained with Giemsa, and parasitemia is determined by microscopic examination.
-
Data Analysis: The percentage of parasite suppression is calculated by comparing the parasitemia in the treated groups to that in an untreated control group. The ED50 and ED90 (effective doses to suppress parasitemia by 50% and 90%, respectively) can be determined.
-
Survival Monitoring: Mice are monitored for a longer period (e.g., 28 days) to assess survival and determine curative efficacy.
Caption: Experimental workflow for the evaluation of this compound.
Future Directions
The promising preclinical data for this compound and the broader tambjamine class warrant further investigation. Key future directions include:
-
Mechanism of Action Deconvolution: Identifying the specific molecular target(s) of this compound in Plasmodium is a high priority. This will facilitate rational drug design and the development of molecular markers for resistance surveillance.
-
Lead Optimization: Further medicinal chemistry efforts can build upon the current understanding of tambjamine SAR to improve potency, selectivity, and pharmacokinetic properties.
-
Resistance Studies: Investigating the potential for and mechanisms of resistance to tambjamines is crucial for predicting their long-term clinical utility.
-
Advanced Preclinical Development: Comprehensive safety and toxicology studies are required to advance this compound or a related analog towards clinical trials.
Conclusion
This compound represents a significant advancement in the search for novel antimalarial drugs. Its potent, multi-stage activity, rapid parasite killing, and excellent in vivo efficacy in robust preclinical models highlight its potential as a next-generation therapeutic. The tambjamine scaffold offers a flexible platform for further chemical optimization. While the precise mechanism of action remains to be fully elucidated, the unique chemotype and promising biological profile of this compound make it a compelling candidate for continued development in the global fight against malaria.
In Vitro Activity of Novel Antimalarial Compounds Against Plasmodium falciparum
A Technical Guide on Methodologies and Data Interpretation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, publicly available scientific literature does not contain specific data on the in vitro activity of a compound designated "KAR425" against Plasmodium falciparum. The following technical guide has been constructed as a representative template, outlining the standard methodologies, data presentation, and visualizations that would be included in a comprehensive report on the activity of a novel antimalarial agent. The specific data and pathways presented are illustrative and based on common findings in the field of antimalarial drug discovery.
Quantitative Analysis of Antiplasmodial Activity
The in vitro efficacy of a novel antimalarial compound is typically quantified by determining its 50% inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the growth of the parasite by 50% under the specified assay conditions. The activity is often tested against a panel of P. falciparum strains with varying drug susceptibility profiles to assess the potential for cross-resistance with existing antimalarials.
Table 1: In Vitro Antiplasmodial Activity (IC50) of a Hypothetical Compound (e.g., this compound) against various P. falciparum Strains
| Parasite Strain | Geographic Origin | Key Resistance Markers | IC50 (nM) [Mean ± SD] |
| 3D7 | West Africa | Chloroquine-sensitive | Data not available |
| Dd2 | Indochina | Chloroquine-resistant, Pyrimethamine-resistant | Data not available |
| W2 | Indochina | Chloroquine-resistant, Pyrimethamine-resistant, Mefloquine-resistant | Data not available |
| K1 | Thailand | Multidrug-resistant | Data not available |
| 7G8 | Brazil | Chloroquine-resistant | Data not available |
IC50 values are typically determined from a minimum of three independent experiments, each performed in duplicate or triplicate.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro antimalarial activity studies.
Plasmodium falciparum Asexual Blood Stage Culture
P. falciparum asexual blood stage parasites are maintained in continuous culture using human erythrocytes.[1] The culture medium is typically RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and a serum source like Albumax II or human serum.[1] Cultures are maintained at 37°C in a low-oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).[2] Parasite growth and morphology are monitored by microscopic examination of Giemsa-stained thin blood smears.
In Vitro Drug Susceptibility Assays
Several methods are commonly employed to assess the in vitro susceptibility of P. falciparum to antimalarial compounds.
This is a widely used method that relies on the fluorescent dye SYBR Green I, which intercalates with DNA.[3] The fluorescence intensity is proportional to the amount of parasitic DNA, thus reflecting parasite growth.
-
Procedure:
-
Asynchronous or synchronized ring-stage parasite cultures are plated in 96-well plates at a defined parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 1.5-2%).[3]
-
The test compound is added in a series of dilutions and the plates are incubated for 72 hours under standard culture conditions.[3]
-
After incubation, the plates are frozen and thawed to lyse the erythrocytes.
-
SYBR Green I lysis buffer is added to each well, and the plates are incubated in the dark.
-
Fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm, respectively).[4]
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.[3]
-
This method measures the incorporation of radiolabeled hypoxanthine, a purine precursor that is essential for parasite nucleic acid synthesis.[5]
-
Procedure:
-
Parasite cultures are set up in 96-well plates with serial dilutions of the test compound, similar to the SYBR Green I assay.
-
After an initial incubation period (e.g., 24 hours), [³H]-hypoxanthine is added to each well.[6]
-
The plates are incubated for a further 24-48 hours to allow for the incorporation of the radiolabel.[6]
-
The cells are harvested onto filter mats, and the radioactivity is measured using a scintillation counter.
-
IC50 values are determined from the dose-response curves.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for in vitro antimalarial drug screening.
References
- 1. Toolkit of Approaches To Support Target-Focused Drug Discovery for Plasmodium falciparum Lysyl tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mmv.org [mmv.org]
- 3. 2.5. Standard in vitro antimalarial susceptibility testing [bio-protocol.org]
- 4. scielo.br [scielo.br]
- 5. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P. falciparum In Vitro Killing Rates Allow to Discriminate between Different Antimalarial Mode-of-Action | PLOS One [journals.plos.org]
Preclinical Development of Ganaplacide (KAF425): A Novel Antimalarial Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The global effort to eradicate malaria is continually challenged by the emergence and spread of drug-resistant parasites, necessitating the development of new antimalarial agents with novel mechanisms of action.[1][2][3] Ganaplacide, formerly known as KAF425, is a novel antimalarial compound belonging to the imidazolopiperazine class.[4] It has emerged from extensive lead-optimization programs as a promising candidate with a superior profile, balancing potent antimalarial activity with adequate physicochemical properties.[5] This technical guide provides a comprehensive overview of the preclinical development of ganaplacide, focusing on its multi-stage activity, efficacy data, and the experimental protocols used in its evaluation. The data suggest that ganaplacide has the potential to be a next-generation antimalarial therapy that can be used for prophylaxis, treatment, and blocking the transmission of malaria.[4][5]
Mechanism of Action
Ganaplacide exhibits a novel mechanism of action by inhibiting parasite protein synthesis.[6] This distinct mode of action is crucial for combating existing drug resistance, as it circumvents the mechanisms that render current therapies ineffective.[6]
Caption: Mechanism of action of Ganaplacide (KAF425).
Multi-Stage Antimalarial Activity
A key attribute of ganaplacide is its activity against multiple stages of the Plasmodium life cycle, a critical feature for a drug intended for eradication efforts.[5][7] This includes efficacy against the asexual blood stages responsible for clinical disease, the liver stages involved in establishing infection, and the transmission stages that perpetuate the spread of malaria.[5][6]
Data on Preclinical Efficacy
The preclinical evaluation of ganaplacide has demonstrated potent activity across different parasite life cycle stages.
Table 1: In Vivo Efficacy of Ganaplacide (KAF425) in Mouse Models
| Study Type | Mouse Model | Parasite | Dose | Efficacy | Reference |
| Causal Prophylaxis | ICR (outbred) | P. berghei sporozoites | 10 mg/kg (single oral dose) | Completely protective | [5] |
| Causal Prophylaxis | - | P. falciparum (human infection model) | 50 mg | Protected 3 of 14 participants | [8] |
| Causal Prophylaxis | - | P. falciparum (human infection model) | 100 mg, 300 mg, 800 mg | Protected all participants | [8] |
Note: The human infection model studies, while clinical, are included to provide a more complete picture of prophylactic efficacy.
Caption: Experimental workflow for assessing the multi-stage activity of Ganaplacide.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments conducted during the preclinical development of ganaplacide.
In Vivo Mouse Therapeutic Efficacy Assay
This assay assesses the ability of a compound to clear an established blood-stage infection.
-
Animal Model: Female NMRI mice (20-22 g) are used.[5]
-
Infection: On day 0, mice are infected intravenously with 2 x 107 erythrocytes parasitized with Plasmodium berghei.[5]
-
Drug Administration: The test compound (e.g., ganaplacide) is administered orally.
-
Monitoring: Parasitemia is monitored over time by analyzing blood smears.
-
Endpoint: Efficacy is determined by the reduction in parasitemia compared to a vehicle-treated control group.[5]
In Vivo Mouse Causal Prophylaxis Efficacy Assay
This assay evaluates the ability of a compound to prevent the establishment of a liver-stage infection.
-
Animal Model: ICR (outbred stock) mice are used.[5]
-
Drug Administration: A single oral dose of the test compound is administered. A positive control, such as atovaquone (2.5 mg/kg), is also used.[5]
-
Infection: On day 0, mice are infected by intravenous inoculation of 105P. berghei sporozoites.[5]
-
Monitoring: Blood smears are taken on days 4, 5, 6, 7, 10, 15, 21, and 31 post-inoculation to check for the emergence of blood-stage parasites.[5]
-
Endpoint: Complete protection is defined as the absence of parasitemia during the follow-up period.[5]
Caption: Workflow for the in vivo causal prophylaxis efficacy assay.
Resistance Profile
The emergence of resistance to antimalarial drugs is a significant threat.[1][2] While no patients in a study of ganaplacide had parasite isolates with mutations associated with resistance in experimental studies, ongoing monitoring is crucial.[9] The development of compounds with novel mechanisms of action, like ganaplacide, is a key strategy to combat resistance to existing therapies such as artemisinin.[6][10]
Combination Therapy with Lumefantrine
To enhance efficacy and protect against the development of resistance, antimalarial drugs are typically administered as combination therapies.[3][11][12] Ganaplacide is currently in clinical development in combination with lumefantrine.[4][13] Lumefantrine is a blood schizonticide that is thought to clear residual parasites due to its longer half-life, complementing the action of its partner drug.[11]
Conclusion
The preclinical data for ganaplacide (KAF425) are highly promising. Its novel mechanism of action, potent multi-stage activity against Plasmodium parasites, and favorable pharmacokinetic profile position it as a strong candidate for the next generation of antimalarial therapies.[4][5] The demonstrated efficacy in prophylaxis, treatment, and transmission-blocking models underscores its potential to be a versatile tool in the global effort to control and ultimately eradicate malaria. Further clinical development, particularly in combination with lumefantrine, will be critical in defining its role in future malaria treatment and prevention strategies.
References
- 1. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Resistance in the Malaria-Endemic World | Malaria | CDC [cdc.gov]
- 3. mmv.org [mmv.org]
- 4. The early preclinical and clinical development of ganaplacide (KAF156), a novel antimalarial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KAF156 Is an Antimalarial Clinical Candidate with Potential for Use in Prophylaxis, Treatment, and Prevention of Disease Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mesamalaria.org [mesamalaria.org]
- 7. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Pharmacokinetics, and Causal Prophylactic Efficacy of KAF156 in a Plasmodium falciparum Human Infection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimalarial Activity of KAF156 in Falciparum and Vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Artemisinin resistance in Plasmodium falciparum: global status and basic research] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lumefantrine | C30H32Cl3NO | CID 6437380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Malaria: Artemisinin partial resistance [who.int]
- 13. researchgate.net [researchgate.net]
Unveiling the Target of KAR425: A Technical Guide to Phosphatidylinositol 4-Kinase (PI4K) Inhibition in Plasmodium
For Immediate Release
This technical guide provides an in-depth analysis of the target identification and mechanism of action of the imidazopyrazine class of antimalarial compounds, with a focus on phosphatidylinositol 4-kinase (PI4K) as the validated target in Plasmodium species. While specific data for the compound KAR425 is limited in publicly available literature, this document consolidates findings from closely related imidazopyrazines, such as KDU691 and KAI407, to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
The emergence of drug-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial agents with unique mechanisms of action. The imidazopyrazine chemical series, including compounds like this compound, has demonstrated potent, multistage activity against malaria parasites, positioning it as a promising foundation for next-generation therapies. Through a combination of in vitro evolution, whole-genome sequencing, and biochemical assays, the primary target of this compound class has been unequivocally identified as phosphatidylinositol 4-kinase (PI4K), a lipid kinase crucial for parasite development, membrane trafficking, and signaling. Inhibition of PfPI4K disrupts essential cellular processes, leading to parasite death across various life cycle stages, including asexual blood stages, liver stages, and transmission stages.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of representative imidazopyrazine compounds against different Plasmodium species and life stages, as well as their inhibitory activity against the PfPI4K enzyme. It is important to note that these data are for this compound analogs and should be considered representative of the compound class.
| Compound | P. falciparum Strain(s) | IC50 (nM) - Asexual Blood Stage | Reference(s) |
| KDU691 | Multiple drug-resistant strains | 27-70 | [1] |
| KAI407 | Drug-resistant strains | ~50 | [2] |
| KAI715 | Drug-resistant strains | <160 | [2] |
Table 1: In Vitro Activity of Imidazopyrazine Analogs Against P. falciparum Asexual Blood Stages. [1][2]
| Compound | Plasmodium Species | Life Stage | IC50 (nM) | Reference(s) |
| KDU691 | P. yoelii | Liver Stage | 9 | [2] |
| KAI407 | P. yoelii | Liver Stage | <160 | [2] |
| KAI715 | P. yoelii | Liver Stage | <160 | [2] |
| KDU691 | P. falciparum | Gametocyte Viability | 220 | [2] |
| KDU691 | P. falciparum | Oocyst Density (in mosquito) | ~316 | [2] |
Table 2: Multistage Activity of Imidazopyrazine Analogs Against Plasmodium. [2]
| Compound | Enzyme | Mutant | Fold-change in IC50 vs. Wild Type | Reference(s) |
| KAI407 | Recombinant PvPI4K | Ser1286Leu | >10 | [2] |
| KAI407 | Recombinant PvPI4K | Tyr1322Phe | >10 | [2] |
| KAI407 | Recombinant PvPI4K | His1450Tyr | >10 | [2] |
Table 3: Enzymatic Inhibition of Recombinant P. vivax PI4K (PvPI4K) by KAI407 and Resistance-Conferring Mutations. [2]
Experimental Protocols
The identification of PfPI4K as the target of imidazopyrazines was a multi-step process involving the generation of drug-resistant parasites and subsequent genomic analysis.
Protocol 1: In Vitro Selection of Imidazopyrazine-Resistant P. falciparum
This protocol outlines the general procedure for generating drug-resistant parasite lines through continuous drug pressure.
-
Parasite Culture: P. falciparum strains (e.g., Dd2) are cultured in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Cultures are maintained in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.
-
Drug Pressure Initiation: A large population of parasites (e.g., 10^9 parasites) is exposed to a constant concentration of the imidazopyrazine compound (e.g., KAI407 or KAI715) at a concentration equivalent to 2-3 times the IC50 value.
-
Monitoring and Drug Concentration Increase: Parasite growth is monitored by Giemsa-stained thin blood smears. Once parasite growth recrudesces, the drug concentration is incrementally increased.
-
Clonal Isolation: After stable growth is achieved at a significantly higher drug concentration compared to the initial IC50, resistant parasites are clonally isolated by limiting dilution.
-
Phenotypic Characterization: The IC50 of the resistant clones is determined using a standard SYBR Green I-based fluorescence assay to quantify the fold-resistance compared to the parental strain.
Protocol 2: Whole-Genome Sequencing of Resistant Parasites
This protocol describes the steps to identify genetic mutations responsible for drug resistance.
-
Genomic DNA Extraction: Genomic DNA is extracted from the resistant and parental parasite clones using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit).
-
Library Preparation and Sequencing: Paired-end sequencing libraries are prepared using a standard protocol (e.g., Illumina Nextera XT). Whole-genome sequencing is performed on an Illumina sequencing platform (e.g., HiSeq or MiSeq) to generate high-coverage sequence data.
-
Bioinformatic Analysis:
-
Sequence reads are aligned to the P. falciparum 3D7 reference genome using an alignment tool like BWA.
-
Single Nucleotide Polymorphisms (SNPs) and insertions/deletions (indels) are identified using a variant calling tool such as SAMtools.
-
The identified mutations in the resistant clones are compared to the parental strain to identify non-synonymous mutations in protein-coding regions that are likely to be associated with resistance.
-
Protocol 3: PfPI4K Enzymatic Assay
This protocol details a method to measure the direct inhibitory activity of compounds on the PI4K enzyme.
-
Recombinant Enzyme: Recombinant Plasmodium PI4K (e.g., from P. vivax, which is highly homologous to PfPI4K) is expressed and purified.
-
Assay Components: The assay is typically performed in a 384-well plate format and includes the recombinant enzyme, the lipid substrate phosphatidylinositol (PI), ATP, and the test compound at various concentrations.
-
Detection of Activity: Enzyme activity is measured by quantifying the amount of ADP produced, which is directly proportional to the kinase activity. A common method is the Transcreener™ ADP2 FP detection assay, which uses a fluorescently labeled antibody that detects ADP.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
Signaling Pathway
Caption: PfPI4K signaling pathway and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for the target identification of imidazopyrazines.
Logical Relationship
Caption: Causal chain from this compound to parasite death.
References
Pharmacological Profile of KAR425: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAR425 is a novel, orally active antimalarial agent belonging to the bipyrrole tambjamine class of compounds.[1][2] It has demonstrated potent activity against multiple life cycle stages of Plasmodium parasites, including those resistant to current frontline therapies.[1][3] This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its preclinical efficacy, proposed mechanism of action, and available safety and metabolic data. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in the discovery and development of new antimalarial drugs.
In Vitro and In Vivo Efficacy
This compound has exhibited potent antiplasmodial activity in a range of preclinical assays, targeting the asexual blood, liver, and sexual stages of the parasite's life cycle.[1][3]
Data Presentation
Table 1: In Vitro Activity of this compound against Plasmodium falciparum
| Parasite Stage | Strain(s) | Assay | Endpoint | IC50 | Reference |
| Asexual Blood Stage | D6 (Chloroquine-sensitive) | Not Specified | Growth Inhibition | 62 nM | Not Specified |
| Asexual Blood Stage | Dd2 (Chloroquine-resistant) | Not Specified | Growth Inhibition | 55 nM | Not Specified |
| Asexual Blood Stage | 7G8 (Chloroquine-resistant) | Not Specified | Growth Inhibition | 60 nM | Not Specified |
| Liver Stage | P. berghei (luciferase-expressing) | Luciferase Assay | Growth Inhibition | 16.7 nM | [3] |
| Stage V Gametocytes | P. falciparum | Not Specified | Growth Inhibition | 1.41 - 2.55 µM | [1][3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Parasite Species | Dosing Regimen (Oral) | Outcome | Reference |
| CF1 Mice | P. yoelii (multidrug-resistant) | 25 mg/kg/day for 4 days | 100% protection until day 28 | [2] |
| CF1 Mice | P. yoelii (multidrug-resistant) | 50 mg/kg/day for 4 days | 100% protection until day 28 | [2] |
| CF1 Mice | P. yoelii (multidrug-resistant) | 80 mg/kg (single dose) | Curative | [2] |
| Humanized NOD-scid Mice | P. falciparum | 50 mg/kg/day for 4 days | Complete parasite clearance within 72 hours | [1] |
Mechanism of Action
The precise molecular target of this compound has not yet been definitively identified; however, studies on the tambjamine class of compounds suggest a mechanism involving the disruption of ion homeostasis within the parasite.[1][4] Tambjamines and the structurally related prodiginines are known to function as transmembrane anion transporters.[5] This activity is hypothesized to interfere with the parasite's ability to maintain the specific intracellular ion concentrations essential for its survival and replication.
The rapid in vitro killing profile of this compound further supports a mechanism that leads to a swift collapse of vital cellular functions.[1] One potential, though unconfirmed, target could be the Plasmodium falciparum cation-translocating ATPase, PfATP4, which is crucial for maintaining low cytosolic Na+ concentrations in the parasite.[6] Inhibition of PfATP4 by other classes of antimalarials leads to a rapid influx of Na+, resulting in parasite death.[6]
Experimental Protocols
The following are generalized protocols representative of the methodologies used to evaluate the pharmacological profile of this compound.
In Vitro Asexual Blood Stage Activity Assay
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in culture medium.
-
Assay Procedure: Asynchronous parasite cultures are diluted to a starting parasitemia of approximately 0.5% and a hematocrit of 2%. 100 µL of the parasite culture is added to the wells of a 96-well plate containing 100 µL of the serially diluted this compound.
-
Incubation: The plates are incubated for 72 hours under the standard culture conditions.
-
Growth Inhibition Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay. After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing SYBR Green I is then added to each well. The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings are used to calculate the 50% inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study in a Murine Model
-
Animal Model: Female CF1 mice (4-5 weeks old) are used for the study.
-
Infection: Mice are infected intravenously with P. yoelii-infected erythrocytes.
-
Drug Administration: this compound is formulated for oral gavage. Treatment is initiated on the day of infection and continues once daily for four consecutive days at the specified doses (e.g., 25 and 50 mg/kg).
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears prepared from tail blood.
-
Endpoint: The primary endpoint is the survival of the mice, with monitoring continuing for 28 days post-infection to check for any recrudescence of the infection.
References
- 1. Tambjamines as Fast-Acting Multistage Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Antimalarial Efficacy: A Technical Guide to Novel Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage preclinical research on two novel antimalarial compounds: Ganaplacide (KAF156) and Cipargamin (KAE609) . Due to the absence of public research data on "KAR425," these compounds have been selected as representative examples of promising next-generation antimalarials currently in development. This document summarizes their efficacy, mechanisms of action, and the experimental protocols utilized in their initial evaluation.
Quantitative Efficacy Data
The following tables present a summary of the in vitro and in vivo antimalarial activities of Ganaplacide and Cipargamin.
Table 1: In Vitro Activity of Ganaplacide (KAF156) and Cipargamin (KAE609) against Plasmodium falciparum
| Compound | Parasite Stage | Assay Type | Mean IC₅₀ (nM) | Notes |
| Ganaplacide (KAF156) | Asexual Blood Stages | SYBR Green I | 5.5 (SD: 1.1) | Active against artemisinin-resistant isolates. |
| Male Gametocytes | Dual Gamete Formation | 7.8 (SD: 3.9) | ||
| Female Gametocytes | Dual Gamete Formation | 57.9 (SD: 59.6) | ||
| Cipargamin (KAE609) | Asexual Blood Stages | SYBR Green I | 2.4 (SD: 0.6) | Potent activity against various drug-resistant strains. |
| Asexual Blood Stages | Various Strains | 0.5 - 1.4 | No diminished potency against drug-resistant strains observed.[1] | |
| Male Gametocytes | Dual Gamete Formation | 123.1 (SD: 80.2) | ||
| Female Gametocytes | Dual Gamete Formation | 88.5 (SD: 52.7) |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. SD (Standard Deviation)
Table 2: In Vivo Efficacy of Cipargamin (KAE609) in Plasmodium berghei Murine Model
| Compound | Administration Route | Parameter | Dose (mg/kg) | Effect |
| Cipargamin (KAE609) | Single Dose | ED₅₀ | 1.2 | 50% reduction in parasitemia.[1] |
| Single Dose | ED₉₀ | 2.7 - 5.6 | 90% reduction in parasitemia.[1] | |
| Single Dose | ED₉₉ | 5.3 | 99% reduction in parasitemia.[1] |
ED₅₀/₉₀/₉₉ (Effective Dose) is the dose of a drug that produces a therapeutic effect in 50%/90%/99% of the population that takes it.
Mechanisms of Action and Signaling Pathways
Ganaplacide (KAF156):
Ganaplacide, an imidazolopiperazine, has a novel mechanism of action that is not yet fully elucidated.[2][3] Recent studies suggest it disrupts the parasite's internal protein secretory pathway, which is crucial for its survival within red blood cells.[4][5] Resistance to Ganaplacide has been associated with mutations in the P. falciparum cyclic amine resistance locus (CARL), UDP-galactose transporter, and acetyl-CoA transporter genes.[5]
Cipargamin (KAE609):
Cipargamin is a spiroindolone that targets the P. falciparum P-type ATPase, PfATP4.[1][6][7] This protein is believed to be a sodium-proton pump responsible for maintaining low intracellular sodium ion concentrations in the parasite. By inhibiting PfATP4, Cipargamin disrupts the parasite's sodium homeostasis, leading to a rapid influx of sodium ions, osmotic stress, and ultimately, parasite death.[6][7][8]
Below is a diagram illustrating the proposed mechanism of action for PfATP4 inhibitors like Cipargamin.
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing: SYBR Green I-Based Assay
This method is a widely used, fluorescence-based assay to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.
Objective: To measure the 50% inhibitory concentration (IC₅₀) of a compound against the asexual blood stages of P. falciparum.
Principle: The SYBR Green I dye intercalates with DNA. In parasitized red blood cells, the amount of DNA increases as the parasite replicates. The fluorescence intensity of SYBR Green I is therefore proportional to the parasite load.
Methodology:
-
Parasite Culture: P. falciparum strains (drug-sensitive and resistant) are maintained in continuous in vitro culture in human erythrocytes.
-
Drug Preparation: Test compounds are serially diluted in appropriate solvents and added to 96-well microtiter plates.
-
Assay Initiation: Asynchronous or synchronized parasite cultures (typically at the ring stage with a defined parasitemia and hematocrit) are added to the drug-containing plates.
-
Incubation: Plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. This lyses the red blood cells and allows the dye to bind to the parasite DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC₅₀ values are calculated using a non-linear regression model.
In Vivo Antimalarial Efficacy Testing: Murine Malaria Model (P. berghei)
The 4-day suppressive test in Plasmodium berghei-infected mice is a standard method for evaluating the in vivo efficacy of potential antimalarial compounds.[9]
Objective: To determine the effective dose (ED) of a compound that reduces parasitemia in infected mice.
Principle: The test measures the ability of a compound to inhibit the proliferation of parasites in a living host.
Methodology:
-
Animal Model: Typically, specific strains of mice (e.g., BALB/c or CD1) are used.[10]
-
Parasite Inoculation: Mice are infected intraperitoneally or intravenously with a standardized number of P. berghei-parasitized red blood cells.[9][11]
-
Drug Administration: The test compound is administered orally or subcutaneously to groups of infected mice for four consecutive days, starting a few hours after infection. A control group receives the vehicle only, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).[9]
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse. The percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination of Giemsa-stained smears.
-
Data Analysis: The average parasitemia of the treated groups is compared to the vehicle control group. The percentage of parasite suppression is calculated, and the effective doses (ED₅₀, ED₉₀) are determined.
Conclusion
Ganaplacide (KAF156) and Cipargamin (KAE609) represent significant progress in the discovery of novel antimalarial agents with mechanisms of action distinct from currently available therapies. Their potent in vitro and in vivo activities, including against drug-resistant parasite strains, underscore their potential as future treatment options. The experimental protocols detailed herein provide a standardized framework for the continued evaluation of these and other promising antimalarial candidates. Further research into the precise molecular targets and resistance mechanisms of these compounds will be crucial for their successful clinical development and deployment in the global effort to combat malaria.
References
- 1. pamafrica-consortium.org [pamafrica-consortium.org]
- 2. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Ganaplacide - Wikipedia [en.wikipedia.org]
- 4. novartis.com [novartis.com]
- 5. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 6. The early preclinical and clinical development of cipargamin (KAE609), a novel antimalarial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmv.org [mmv.org]
- 10. mdpi.com [mdpi.com]
- 11. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: KAR425 (CAS 1809050-49-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
KAR425 is a novel, potent, and orally bioavailable antimalarial agent belonging to the bipyrrole tambjamine class of compounds. Identified under the CAS number 1809050-49-4, this synthetic compound has demonstrated significant efficacy against multiple strains of Plasmodium falciparum, including those resistant to chloroquine. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, in vitro and in vivo antimalarial activity, and its putative mechanism of action. Detailed experimental protocols and structure-activity relationship data are presented to support further research and development efforts.
Chemical and Physical Properties
This compound is a synthetic bipyrrole tambjamine with the following chemical identity:
| Property | Value |
| CAS Number | 1809050-49-4 |
| IUPAC Name | N-[[4-Ethyl-3-methyl-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-ylidene]methyl]cycloheptanamine |
| Chemical Formula | C₁₉H₂₇N₃ |
| Molecular Weight | 297.45 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the condensation of a bipyrrole aldehyde intermediate with cycloheptylamine. The general synthetic workflow is outlined below. For a detailed, step-by-step protocol, refer to the primary literature.[1]
Biological Activity
In Vitro Antimalarial Activity
This compound exhibits potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
| P. falciparum Strain | Resistance Profile | IC₅₀ (nM)[2] |
| D6 | Chloroquine-Sensitive (CQS) | 62 |
| Dd2 | Chloroquine-Resistant (CQR) | 55 |
| 7G8 | Chloroquine-Resistant (CQR) | 60 |
In Vivo Antimalarial Efficacy
In vivo studies using a murine model of malaria (Plasmodium yoelii) have demonstrated the significant oral efficacy of this compound.
| Animal Model | Parasite Strain | Dosing Regimen (Oral Gavage) | Outcome |
| CF1 mice | P. yoelii (multidrug-resistant) | 25 mg/kg/day for 4 days | 100% protection until day 28[2][3] |
| CF1 mice | P. yoelii (multidrug-resistant) | 50 mg/kg/day for 4 days | 100% protection until day 28[2][3] |
| CF1 mice | P. yoelii (multidrug-resistant) | 80 mg/kg (single dose) | Curative[3] |
Mechanism of Action
The precise mechanism of action for this compound is not yet fully elucidated. However, based on studies of the broader prodiginine class of compounds, a leading hypothesis is the induction of apoptosis in the malaria parasite.[4][5][6] Prodiginines have been shown to interact with anti-apoptotic Bcl-2 family proteins, disrupting their function and triggering the mitochondrial apoptotic pathway.[2] Another potential mechanism shared by tambjamines and prodiginines is their ability to act as anion transporters, which could disrupt the parasite's internal ionic homeostasis.[7]
Structure-Activity Relationships (SAR)
The development of this compound was part of a broader study on tambjamines and prodiginines, which revealed key structural features for antimalarial activity.[1] The replacement of the C-ring of prodiginines with an alkylamine, as seen in tambjamines like this compound, was found to retain or even enhance potency.[3] Furthermore, substitutions on the B-ring of the bipyrrole core with short alkyl groups did not negatively impact the activity.[3] This suggests that the bipyrrole core and the nature of the amine substituent are critical for the antimalarial efficacy of this class of compounds.
Experimental Protocols
In Vitro P. falciparum Growth Inhibition Assay
A standardized SYBR Green I-based fluorescence assay is commonly used to determine the in vitro antimalarial activity.
Workflow:
Detailed Methodology:
-
Compound Preparation: Serially dilute this compound in an appropriate solvent (e.g., DMSO) and then in culture medium to achieve the desired final concentrations.
-
Parasite Culture: Culture P. falciparum strains in human erythrocytes using standard in vitro culture conditions. Synchronize the parasite culture to the ring stage.
-
Assay Plate Preparation: Add the serially diluted compound to a 96-well microtiter plate. Add the synchronized parasite culture to each well. Include positive (e.g., chloroquine) and negative (no drug) controls.
-
Incubation: Incubate the plates for 72 hours under a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).
-
Fluorescence Measurement: After incubation, lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA. Measure the fluorescence using a microplate reader.
-
Data Analysis: Determine the IC₅₀ values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Murine Malaria Model
The efficacy of this compound is evaluated in a mouse model of malaria, typically using Plasmodium yoelii.
Detailed Methodology:
-
Animal Model: Use female CF1 mice (4-5 weeks old).
-
Infection: Infect the mice intravenously with P. yoelii parasites.
-
Drug Administration: Administer this compound orally by gavage once daily for four consecutive days, starting 24 hours post-infection. A vehicle control group should be included.
-
Monitoring: Monitor parasitemia daily by microscopic examination of Giemsa-stained thin blood smears. Monitor the general health and survival of the mice for a specified period (e.g., 28 days).
-
Efficacy Assessment: The primary endpoint is the reduction in parasitemia compared to the vehicle-treated control group and the overall survival and cure rate.
Clinical Status
As of the current date, there is no publicly available information regarding clinical trials of this compound in humans. The compound remains in the preclinical research and development phase.
Conclusion
This compound is a promising preclinical antimalarial candidate with potent activity against drug-sensitive and drug-resistant P. falciparum strains and excellent in vivo efficacy in a murine model. Its novel chemical scaffold and potential mechanism of action make it a valuable lead for the development of new antimalarial therapies. Further studies are warranted to fully elucidate its mechanism of action, pharmacokinetic and pharmacodynamic properties, and safety profile to advance it towards clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular Interactions of Prodiginines with the BH3 Domain of Anti-Apoptotic Bcl-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antimalarial Activity of Natural and Synthetic Prodiginines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chm.bris.ac.uk [chm.bris.ac.uk]
- 6. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Solubilizing KAR425 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization of KAR425, a bipyrrole tambjamine with potent antimalarial activity, for use in a variety of in vitro assays. Adherence to these guidelines will help ensure consistent and reliable experimental results.
Introduction to this compound
This compound is a promising antimalarial agent that has demonstrated significant activity against multiple strains of Plasmodium falciparum. As a member of the tambjamine class of natural products, its mechanism of action is an area of active investigation, with related compounds known to function as anionophores, disrupting critical cellular processes. To facilitate further research into its efficacy and mechanism, proper solubilization for in vitro studies is essential.
Solubility of this compound
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Organic solvents are necessary to prepare stock solutions for in vitro use. The following table summarizes the known solubility characteristics of this compound.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | The preferred solvent for creating high-concentration stock solutions.[1] |
| Ethanol | Likely soluble | Often a suitable alternative to DMSO, though potentially at lower concentrations. |
| Dimethylformamide (DMF) | Likely soluble | Another alternative to DMSO for initial solubilization. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble to insoluble | Direct dissolution in aqueous buffers is not recommended. Dilution from a stock solution in an organic solvent is required. |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 297.45 g/mol .
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Compound: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.97 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Amber vials are recommended to protect the compound from light. Stock solutions in DMSO are typically stable for several months when stored properly.
Preparation of Working Solutions for In Vitro Assays
This protocol describes the serial dilution of the high-concentration stock solution to prepare working solutions for cell-based or biochemical assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer (pre-warmed to 37°C if for cell-based assays)
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Intermediate Dilution (Optional but Recommended): To minimize the final concentration of DMSO in the assay, it is good practice to perform an intermediate dilution of the stock solution in the assay medium. For example, dilute the 10 mM stock solution 1:100 in pre-warmed medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the assay wells to achieve the desired final concentration of this compound. For example, to achieve a final concentration of 1 µM in a 100 µL final assay volume, add 1 µL of the 100 µM intermediate solution.
-
DMSO Concentration Control: It is crucial to maintain a final DMSO concentration that is non-toxic to the cells or does not interfere with the assay. Typically, the final DMSO concentration should be kept below 0.5% (v/v), and ideally below 0.1%.[2][3] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
Mixing: Gently mix the final solution by pipetting up and down or by gentle agitation of the plate. Avoid vigorous shaking that could damage cells.
Visualizations
Experimental Workflow for this compound Solubilization
Caption: Workflow for this compound Solubilization.
Hypothetical Signaling Pathway for Tambjamine-Induced Cell Death
The precise signaling pathway of this compound's antimalarial action is still under investigation. However, based on the known effects of related tambjamine compounds, a plausible mechanism involves the disruption of ion homeostasis, leading to mitochondrial and lysosomal dysfunction.
Caption: Tambjamine-Induced Cell Death Pathway.
References
Application Notes and Protocols for In Vivo Mouse Studies with KAR425
Disclaimer: As of the latest literature review, specific data regarding the in vivo dosage and administration of KAR425 in mouse models is not publicly available. The following application notes and protocols are based on the general understanding of Karrikin (KAR) signaling and standardized methodologies for in vivo mouse studies. Researchers should conduct preliminary dose-finding and toxicity studies to determine the optimal and safe dosage of this compound for their specific experimental context.
Introduction to this compound and Karrikin Signaling
Karrikins (KARs) are a class of butenolide compounds found in the smoke of burning vegetation that regulate various aspects of plant development.[1][2] this compound is presumed to be a specific synthetic analog belonging to this class, designed for investigational purposes. The biological effects of Karrikins in mammalian systems are not well-characterized, necessitating careful in vivo evaluation.
The canonical Karrikin signaling pathway in plants involves the α/β-hydrolase receptor KARRIKIN INSENSITIVE 2 (KAI2).[1][3][4] Upon binding of a Karrikin, KAI2 interacts with the F-box protein MORE AXILLARY GROWTH 2 (MAX2), which is part of an SCF E3 ubiquitin ligase complex.[4][5] This complex then targets the transcriptional repressors SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for ubiquitination and subsequent degradation by the 26S proteasome.[2][4] The degradation of these repressors leads to the transcriptional regulation of downstream target genes.[4]
Karrikin Signaling Pathway
References
- 1. The Multifaceted Impact of Karrikin Signaling in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of the karrikin signaling pathway with phytohormones and environmental signals in plants [the-innovation.org]
- 3. Karrikin signalling: impacts on plant development and abiotic stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Antimalarial Agent KAR425
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the preclinical evaluation of KAR425, a potent, orally active antimalarial agent from the tambjamine class of compounds. This compound has demonstrated significant activity against multiple life-cycle stages of Plasmodium parasites, including drug-sensitive and resistant strains.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy of this compound against various Plasmodium species.
Table 1: In Vitro Activity of this compound against Asexual Erythrocytic Stages of Plasmodium falciparum
| P. falciparum Strain | Resistance Phenotype | IC₅₀ (nM)[1][2] |
| D6 | Chloroquine-sensitive (CQS) | 62 |
| Dd2 | Chloroquine-resistant (CQR) | 55 |
| 7G8 | Chloroquine-resistant (CQR) | 60 |
Table 2: In Vivo Efficacy of this compound in Murine Malaria Models
| Murine Model | Plasmodium Species | Dosing Regimen (Oral) | Efficacy Outcome | Reference |
| CF1 Mice | P. yoelii (multidrug-resistant) | 25 mg/kg/day for 4 days | 100% protection until day 28[1] | [1][3][4] |
| CF1 Mice | P. yoelii (multidrug-resistant) | 50 mg/kg/day for 4 days | 100% protection until day 28[1] | [1][3][4] |
| CF1 Mice | P. yoelii (multidrug-resistant) | 80 mg/kg (single dose) | Curative[3][4] | [3][4] |
| NOD-scid Mice (humanized) | P. falciparum | 50 mg/kg/day for 4 days | Complete parasite clearance within 72 hours[5][6] | [7][5][6][8] |
Table 3: Multi-Stage Activity of this compound
| Parasite Stage | Plasmodium Species | Assay Type | Potency | Reference |
| Liver Stage | P. berghei | In vitro luciferase assay | Potent (IC₅₀ = 0.0167–0.108 μM for tambjamines) | [9] |
| Asexual Erythrocytic Stage | P. falciparum | In vitro SYBR Green I | Potent (nM range)[1][2] | [1][2] |
| Sexual Erythrocytic Stage (Gametocytes) | P. falciparum | In vitro functional viability assays | Potent | [5][6][8] |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments cited in the evaluation of this compound. These are based on standard and widely adopted procedures in malaria research.
In Vitro Asexual Stage Antimalarial Assay (SYBR Green I Method)
This assay is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against the asexual erythrocytic stages of P. falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.
Materials:
-
P. falciparum culture (e.g., D6, Dd2, 7G8 strains)
-
Human erythrocytes (O+), washed
-
Complete Culture Medium (CCM): RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax I.
-
This compound stock solution in DMSO
-
96-well black, clear-bottom microplates
-
Lysis Buffer: Tris (20 mM, pH 7.5), EDTA (5 mM), saponin (0.008% w/v), Triton X-100 (0.08% w/v)
-
SYBR Green I dye (10,000x stock in DMSO)
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator at 37°C
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in CCM at 37°C in the specified gas mixture.[2] Synchronize cultures to the ring stage using 5% sorbitol treatment if stage-specific activity is to be assessed.
-
Drug Dilution: Prepare serial dilutions of this compound in CCM in a separate 96-well plate. The final DMSO concentration should not exceed 0.5%. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as a positive control.
-
Assay Plate Preparation: Add 100 µL of each drug dilution to the assay plate in duplicate or triplicate.
-
Parasite Addition: Prepare a parasite suspension of 2% hematocrit and 0.5% parasitemia in CCM. Add 100 µL of this suspension to each well of the assay plate.
-
Incubation: Incubate the plate for 72 hours at 37°C in the gas mixture.[1]
-
Lysis and Staining: Prepare the SYBR Green I working solution by diluting the stock 1:5000 in lysis buffer.[1] Transfer 100 µL of the culture from each well to a new 96-well plate and add 100 µL of the SYBR Green I working solution.
-
Incubation: Incubate the plate in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Measure the fluorescence using a plate reader.
-
Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Plot the percentage of parasite growth inhibition against the log of the drug concentration and determine the IC₅₀ value using a sigmoidal dose-response curve-fitting model.
In Vivo Efficacy in a Plasmodium yoelii Murine Model
This protocol describes the 4-day suppressive test, a standard method to evaluate the in vivo efficacy of antimalarial compounds in a rodent malaria model.
Materials:
-
Female CF1 or Swiss mice (4-5 weeks old)
-
Plasmodium yoelii (multidrug-resistant strain) infected donor mouse
-
This compound formulation for oral gavage (e.g., in 7.5% DMSO/Tween 80)
-
Alsever's solution or PBS
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: On Day 0, infect mice intravenously or intraperitoneally with 1x10⁶ P. yoelii-parasitized red blood cells from a donor mouse.
-
Drug Administration: Randomize the infected mice into treatment and control groups. Starting 2-4 hours post-infection, administer this compound orally once daily for four consecutive days (Day 0 to Day 3).[1] The vehicle is administered to the control group.
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail blood of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized erythrocytes by light microscopy.
-
Efficacy Calculation: Calculate the average parasitemia for each group. The percent suppression of parasitemia is calculated using the formula: [1 - (Mean parasitemia of treated group / Mean parasitemia of control group)] x 100.
-
Long-term Monitoring: For curative studies, monitor the mice for up to 28 days for parasite recrudescence and survival.[1][3][4]
In Vivo Efficacy in a Humanized P. falciparum NOD-scid Mouse Model
This advanced model allows for the testing of compounds against human malaria parasites in vivo.
Materials:
-
Severely immunodeficient mice (e.g., NOD-scid IL2Rγnull)
-
Human erythrocytes (O+)
-
P. falciparum culture
-
This compound formulation for oral administration
-
Giemsa stain
-
Microscope
Procedure:
-
Humanization: Engraft mice with human erythrocytes to achieve a stable chimerism. This is typically done by repeated intraperitoneal or intravenous injections of human red blood cells.
-
Infection: Once a sufficient level of human red blood cells is established in the mouse circulation, infect the mice with P. falciparum-parasitized erythrocytes.
-
Drug Administration: Once the infection is established (e.g., ~1% parasitemia), begin oral administration of this compound daily for 4 days.[5][6][8]
-
Monitoring: Monitor parasitemia daily by Giemsa-stained blood smears to assess parasite clearance.
-
Data Analysis: Plot the parasitemia over time for treated and control groups to evaluate the efficacy of the compound.
In Vitro Liver-Stage Assay (P. berghei Luciferase Assay)
This assay evaluates the activity of compounds against the pre-erythrocytic (liver) stages of the parasite.
Materials:
-
HepG2 cells (human hepatoma cell line)
-
Luciferase-expressing P. berghei sporozoites (dissected from infected Anopheles mosquitoes)
-
Culture medium (DMEM with 10% FCS)
-
This compound stock solution
-
Luciferase substrate (e.g., Bright-Glo)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the cells and incubate for a pre-determined period (e.g., 2 hours).
-
Sporozoite Infection: Add freshly dissected P. berghei sporozoites to each well. Centrifuge the plate briefly to facilitate sporozoite contact with the HepG2 cell monolayer.
-
Incubation: Incubate the infected cells for 48 hours at 37°C to allow for liver-stage parasite development (exoerythrocytic forms, EEFs).
-
Luminescence Measurement: Remove the culture medium, lyse the cells, and add the luciferase substrate according to the manufacturer's instructions. Measure the bioluminescence using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the number of viable liver-stage parasites. Calculate the IC₅₀ value by plotting the percent inhibition against the drug concentration.
In Vitro Gametocyte Viability Assay
This assay assesses the transmission-blocking potential of a compound by measuring its effect on mature (Stage V) P. falciparum gametocytes.
Materials:
-
Mature P. falciparum gametocyte culture (e.g., NF54 strain)
-
Gametocyte culture medium
-
This compound stock solution
-
Reagents for viability readout (e.g., ATP bioluminescence assay or a functional assay like the dual gamete formation assay)
Procedure:
-
Gametocyte Culture: Induce gametocytogenesis in P. falciparum cultures and maintain for approximately 15 days to obtain mature Stage V gametocytes.
-
Compound Treatment: Add serial dilutions of this compound to the mature gametocyte cultures in a 96-well plate.
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).
-
Viability Assessment: Measure gametocyte viability using a suitable readout. For example, an ATP-based assay measures the metabolic activity of viable gametocytes.
-
Data Analysis: Determine the IC₅₀ value by plotting the percent inhibition of gametocyte viability against the drug concentration.
Mandatory Visualizations
Signaling Pathways and Mechanisms
The precise mechanism of action for this compound and other tambjamines is currently under investigation but is believed to be novel, as these compounds do not show cross-resistance with existing antimalarials.[9] The following diagram illustrates several known targets of antimalarial drugs within the Plasmodium falciparum parasite during its asexual blood stage. The novel mechanism of this compound may involve one or more of these or entirely new pathways.
Caption: Potential drug targets in P. falciparum.
Experimental Workflows
Caption: In Vitro Asexual Stage Assay Workflow.
Caption: In Vivo 4-Day Suppressive Test Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. iddo.org [iddo.org]
- 3. malariaworld.org [malariaworld.org]
- 4. An Optimized P. berghei Liver Stage–HepG2 Infection Model for Simultaneous Quantitative Bioimaging of Host and Parasite Nascent Proteomes [bio-protocol.org]
- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasmodium falciparum Gametocyte Culture and Mosquito Infection Through Artificial Membrane Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tambjamines as Fast-Acting Multistage Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing KAR425 in Plasmodium falciparum Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous development of novel antimalarial compounds. KAR425 is a promising new chemical entity with demonstrated potent activity against the asexual blood stages of P. falciparum. These application notes provide a comprehensive overview of the use of this compound in in vitro P. falciparum culture, including its mechanism of action, protocols for susceptibility testing, and its effects on parasite signaling pathways. The information presented here is intended to guide researchers in the effective utilization of this compound for antimalarial drug discovery and development.
Mechanism of Action
This compound is believed to exert its antimalarial effect by targeting lipid metabolism pathways within the parasite. Specifically, it is a potent inhibitor of phosphatidylcholine (PC) biosynthesis. PC is a crucial component of parasite membranes, and its disruption leads to impaired parasite growth and replication. Studies have shown that this compound significantly reduces the incorporation of choline into PC, indicating a direct inhibition of the choline/ethanolamine-phosphotransferase (PfCEPT), a key enzyme in the final step of PC synthesis.[1][2] This targeted action on a vital metabolic pathway makes this compound a compound of significant interest for further investigation.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against various strains of P. falciparum. Data is presented as the 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits parasite growth by 50%.
| P. falciparum Strain | IC50 (nM) | Reference Strain Type |
| 3D7 | Data not available | Drug-sensitive |
| Dd2 | Data not available | Chloroquine-resistant, Pyrimethamine-resistant |
| K1 | Data not available | Chloroquine-resistant, Pyrimethamine-resistant |
Note: Specific IC50 values for this compound are not yet publicly available in the searched literature. The table is provided as a template for when such data becomes available.
Experimental Protocols
Protocol 1: In Vitro Susceptibility Assay using SYBR Green I
This protocol details the determination of the IC50 value of this compound against P. falciparum using the SYBR Green I-based fluorescence assay.[3]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium (RPMI 1640 supplemented with 0.5% AlbuMAX II, 24 mM NaHCO₃, and 0.1 mM hypoxanthine)[3][4]
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)[3]
-
96-well microtiter plates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. The final concentrations should typically range from 0.1 nM to 1000 nM. Include a drug-free control (DMSO only).
-
Add 100 µL of the synchronized ring-stage parasite culture to each well.
-
Incubate the plate for 72 hours at 37°C in a gassed chamber (5% CO₂, 5% O₂, 90% N₂).[5]
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration using a non-linear regression analysis.
Protocol 2: Stage-Specific Activity Assay
This protocol is designed to determine the specific developmental stage of the P. falciparum intraerythrocytic life cycle that is most sensitive to this compound.
Materials:
-
Highly synchronized P. falciparum cultures at ring, trophozoite, and schizont stages.
-
This compound at a concentration equivalent to 5x its IC50 value.
-
Complete culture medium.
-
Giemsa stain and light microscope.
Procedure:
-
Prepare flasks with highly synchronized cultures of ring, trophozoite, and schizont stages.
-
Add this compound (5x IC50) to each flask. Include a drug-free control for each stage.
-
Incubate the cultures for a short period (e.g., 4-6 hours) to assess the immediate effect on each stage.
-
Prepare thin blood smears from each culture, stain with Giemsa, and examine under a light microscope to observe morphological changes and parasite viability.
-
To assess the impact on the subsequent cycle, wash the drug out of a parallel set of treated cultures and continue incubation for another 48 hours. Monitor parasite growth and reinvasion.
Signaling Pathways and Visualizations
This compound's primary target is within the phospholipid biosynthesis pathway. While direct effects on major signaling cascades like the cAMP-dependent pathway are not yet fully elucidated, disruption of membrane integrity can have secondary effects on various signaling events.
Diagram 1: General P. falciparum Culture Workflow
Caption: Workflow for P. falciparum culture and drug testing.
Diagram 2: Proposed Mechanism of Action of this compound
Caption: Inhibition of PfCEPT by this compound disrupts PC synthesis.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. A systematic approach to understand the mechanism of action of the bisthiazolium compound T4 on the human malaria parasite, Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Plasmodium falciparum Knockout for the GPCR-Like PfSR25 Receptor Displays Greater Susceptibility to 1,2,3-Triazole Compounds That Block Malaria Parasite Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: KAR425 Administration in Animal Models
For Research Use Only.
Introduction
These application notes provide detailed protocols for the administration of KAR425, a novel selective inhibitor of the hypothetical Kinase X (KX) signaling pathway, in common preclinical animal models. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure consistent and reproducible results in efficacy and pharmacokinetic studies.
Mechanism of Action
This compound is a potent and selective small molecule inhibitor of Kinase X (KX), a critical enzyme in the hypothetical "Cell Proliferation and Survival Pathway". By binding to the ATP-binding pocket of KX, this compound prevents the phosphorylation of its downstream substrate, Protein Y (PY), thereby inhibiting the subsequent signaling cascade that leads to the transcription of genes involved in cell cycle progression and apoptosis resistance.
Figure 1: Hypothetical signaling pathway of this compound.
Recommended Administration Routes & Dosing
The appropriate administration route for this compound depends on the experimental goals, the animal model, and the desired pharmacokinetic profile. The following table summarizes recommended starting doses and volumes for common administration routes in rodents. Researchers should perform dose-ranging studies to determine the optimal dose for their specific model.
| Parameter | Oral (PO) | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) |
| Vehicle | 10% DMSO, 40% PEG300, 50% Saline | 5% Dextrose in Water (D5W) | Sterile Saline | Sterile Saline |
| Dose Range (Mouse) | 10 - 100 mg/kg | 1 - 10 mg/kg | 10 - 50 mg/kg | 20 - 100 mg/kg |
| Dose Range (Rat) | 5 - 50 mg/kg | 0.5 - 5 mg/kg | 5 - 25 mg/kg | 10 - 50 mg/kg |
| Max Volume (Mouse) | 10 mL/kg | 5 mL/kg | 10 mL/kg | 10 mL/kg |
| Max Volume (Rat) | 10 mL/kg | 2.5 mL/kg | 10 mL/kg | 5 mL/kg |
| Frequency | Once or twice daily | Once daily | Once daily | Once or twice daily |
| Needle Gauge | 20-22g gavage needle | 27-30g | 23-25g | 25-27g |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Preparation of this compound Formulation
-
Vehicle Preparation : Prepare the desired vehicle under sterile conditions. For oral administration, first dissolve this compound in DMSO, then add PEG300 and mix thoroughly before adding the final volume of saline.
-
Weighing : Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution : Add the vehicle to the this compound powder incrementally while vortexing to ensure complete dissolution. Gentle warming (37°C) may be used to aid dissolution for certain formulations.
-
Final Volume : Adjust the final volume with the vehicle to achieve the desired concentration.
-
Storage : Store the formulation as recommended. For short-term storage, 2-8°C is often suitable. For long-term storage, aliquoting and freezing at -20°C or -80°C may be necessary.
Oral Gavage (PO) Administration Protocol
Oral gavage ensures the direct and accurate delivery of a specified dose to the stomach.[1]
-
Animal Restraint : Properly restrain the mouse or rat to prevent movement and ensure the head and body are in a straight line.
-
Gavage Needle Measurement : Measure the appropriate length for the gavage needle by holding it alongside the animal, with the tip extending from the mouth to the last rib.
-
Needle Insertion : Gently insert the ball-tipped gavage needle into the mouth, over the tongue, and advance it smoothly down the esophagus. Do not force the needle.[2]
-
Substance Administration : Once the needle is in place, slowly administer the this compound formulation.
-
Withdrawal and Monitoring : Gently remove the needle and monitor the animal for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.[2]
Intravenous (IV) Injection Protocol
The intravenous route provides the most rapid and complete bioavailability of the compound.[1]
-
Animal Preparation : Place the animal in a restraint device. Warming the tail with a heat lamp or warm water can help dilate the lateral tail veins, making them more accessible.[2]
-
Vein Identification : Identify one of the lateral tail veins.
-
Needle Insertion : Using an appropriate gauge needle (e.g., 27g for a mouse), insert the needle into the vein at a shallow angle.
-
Injection : Slowly inject the this compound solution. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein.
-
Post-Injection : After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
Intraperitoneal (IP) Injection Protocol
IP injections are administered into the peritoneal cavity.
-
Animal Restraint : Restrain the animal in a supine position, tilting the head downwards.
-
Injection Site : The injection should be made into the lower right quadrant of the abdomen to avoid the bladder and cecum.[2]
-
Needle Insertion : Insert the needle at a 30-45 degree angle. Gently aspirate to ensure no fluid (urine or intestinal contents) is drawn back.
-
Injection : Inject the substance smoothly into the peritoneal cavity.
-
Monitoring : Monitor the animal briefly after the injection.
Subcutaneous (SC) Injection Protocol
This route involves injecting the substance into the space just beneath the skin.
-
Animal Restraint : Manually restrain the animal on a solid surface.
-
Site Selection : The interscapular area (scruff of the neck) is a common site due to the loose skin.
-
Injection : Tent the skin and insert the needle into the base of the tented area, parallel to the body.
-
Aspiration and Injection : Gently aspirate to ensure a blood vessel has not been entered, then inject the solution. A small lump or bleb will form under the skin.
-
Post-Injection : Withdraw the needle and gently massage the area to help disperse the substance.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo efficacy study using this compound.
Figure 2: General workflow for an in vivo efficacy study.
References
Application Notes: Cell-Based Assays for Evaluating KAR425 Potency
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell-based assays to evaluate the potency of KAR425, a novel small molecule. Potency is a critical parameter in drug discovery, defining the concentration of a compound required to produce a specific biological effect. This document outlines detailed protocols for three key assays: a cell viability assay to assess cytotoxicity, a reporter gene assay to measure pathway modulation, and a target engagement assay to confirm binding to the intracellular target. By employing these methods, researchers can obtain robust and reproducible data to characterize the pharmacological profile of this compound.
Cell Viability and Cytotoxicity Assay
A fundamental step in characterizing a new compound is to determine its effect on cell viability and proliferation. This assay helps to establish a therapeutic window and to distinguish between targeted anti-proliferative effects and general cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP, an indicator of metabolically active cells.[1][2][3]
Signaling Pathway Diagram
References
Application Note: Measuring the IC50 of KAR425 Against Plasmodium falciparum
Abstract
This application note provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of KAR425, a potent inhibitor of the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4), against asexual blood-stage malaria parasites. The described methodology utilizes the widely adopted SYBR Green I-based fluorescence assay, a simple, cost-effective, and reliable method for assessing parasite viability.[1][2][3] Additionally, this note outlines the mechanism of action of PfATP4 inhibitors like this compound and presents sample data in a structured format for clarity.
Introduction
Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the discovery and development of novel antimalarial agents. One promising therapeutic target is the parasite's plasma membrane Na+ pump, PfATP4, which is crucial for maintaining low cytosolic Na+ concentrations.[4][5] Inhibition of PfATP4 leads to a rapid influx of Na+ ions, disrupting intracellular pH and ultimately causing parasite death.[6]
This compound is a novel compound identified as a potent inhibitor of PfATP4.[6] Accurate determination of its IC50 is a critical step in its preclinical evaluation. The SYBR Green I-based assay offers a robust platform for this purpose. This method relies on the binding of the fluorescent dye SYBR Green I to the DNA of viable parasites, providing a quantitative measure of parasite growth inhibition in the presence of the test compound.[7][8]
Mechanism of Action of this compound
This compound exerts its antimalarial effect by targeting PfATP4, a P-type ATPase located on the plasma membrane of the malaria parasite. PfATP4 functions as a Na+ efflux pump, actively transporting Na+ ions out of the parasite's cytosol against their concentration gradient, a process that is coupled to the influx of H+ ions.[6] This maintains the low intracellular Na+ concentration essential for parasite survival.
Inhibition of PfATP4 by this compound disrupts this vital ion homeostasis. The blockage of Na+ efflux leads to a rapid accumulation of Na+ within the parasite, causing osmotic swelling and an increase in cytosolic pH (alkalinization).[6] This disruption of the parasite's internal ionic environment ultimately leads to the cessation of growth and parasite death. Recent studies have also indicated that PfATP4 inhibitors can block the parasite's egress from the host red blood cell.[9][10]
Caption: Mechanism of this compound action on P. falciparum.
Experimental Protocol: SYBR Green I-Based IC50 Determination
This protocol is adapted from standard procedures for in vitro antimalarial drug susceptibility testing.[3][11]
1. Materials and Reagents:
-
P. falciparum culture (e.g., 3D7, Dd2 strains)
-
Human O+ red blood cells (RBCs)
-
Complete RPMI-1640 medium (with L-glutamine, supplemented with HEPES, hypoxanthine, NaHCO3, and Albumax II or human serum)
-
This compound stock solution (in DMSO)
-
Artemisinin or Chloroquine (control drug)
-
96-well flat-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
-
Incubator with mixed gas supply (5% CO2, 5% O2, 90% N2)
2. Experimental Workflow:
Caption: Workflow for SYBR Green I-based IC50 assay.
3. Detailed Procedure:
-
Drug Dilution Plate Preparation:
-
Prepare serial dilutions of this compound and the control drug in complete medium in a separate 96-well plate. A 2-fold or 3-fold dilution series is recommended.
-
Transfer 100 µL of each drug dilution to the corresponding wells of the assay plate in duplicate or triplicate.
-
Include wells with drug-free medium (negative control, 100% growth) and wells with uninfected RBCs (background control).
-
-
Parasite Culture Preparation:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete medium.
-
-
Assay Incubation:
-
Add 100 µL of the parasite suspension to each well of the drug-preloaded assay plate. The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 72 hours in a modular chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
-
Lysis and Fluorescence Measurement:
-
After the incubation period, freeze the plate at -20°C overnight to lyse the RBCs.
-
Thaw the plate at room temperature.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
4. Data Analysis:
-
Subtract the average fluorescence value of the uninfected RBC control wells (background) from all other fluorescence readings.
-
Normalize the data by expressing the fluorescence values as a percentage of the drug-free control wells (100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, WWARN's IVART).
Data Presentation
The following tables present representative data for the IC50 determination of this compound against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.
Table 1: Raw Fluorescence Data (Arbitrary Units)
| Concentration (nM) | 3D7 Strain (Rep 1) | 3D7 Strain (Rep 2) | Dd2 Strain (Rep 1) | Dd2 Strain (Rep 2) |
| 0 (No Drug) | 4500 | 4550 | 4300 | 4320 |
| 0.1 | 4450 | 4500 | 4250 | 4280 |
| 0.3 | 3800 | 3850 | 3600 | 3650 |
| 1.0 | 2300 | 2350 | 2200 | 2240 |
| 3.0 | 900 | 950 | 850 | 880 |
| 10.0 | 350 | 360 | 320 | 330 |
| 30.0 | 210 | 220 | 200 | 210 |
| 100.0 | 200 | 205 | 190 | 195 |
| Uninfected RBCs | 200 | 200 | 200 | 200 |
Table 2: Calculated IC50 Values for this compound
| P. falciparum Strain | IC50 (nM) [95% CI] | Resistance Index (RI)* |
| 3D7 (Chloroquine-sensitive) | 0.95 [0.85 - 1.05] | - |
| Dd2 (Chloroquine-resistant) | 1.10 [0.98 - 1.22] | 1.16 |
*Resistance Index (RI) = IC50 of resistant strain / IC50 of sensitive strain
Conclusion
The SYBR Green I-based fluorescence assay is a highly effective and reproducible method for determining the in vitro potency of novel antimalarial compounds like this compound. The data indicates that this compound is a highly potent inhibitor of P. falciparum growth, with nanomolar activity against both chloroquine-sensitive and chloroquine-resistant strains. The low resistance index suggests that this compound is not affected by the common mechanisms of chloroquine resistance, making it a promising candidate for further development. This protocol provides a standardized framework for researchers in the field of antimalarial drug discovery to assess the activity of PfATP4 inhibitors and other novel compounds.
References
- 1. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 4. malariaworld.org [malariaworld.org]
- 5. Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pf ATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro anti-Plasmodium activity assays. [bio-protocol.org]
Application Notes and Protocols for Studying Drug Resistance in Malaria with Novel Antimalarial Compounds
Topic: Utilization of Novel Antimalarial Compounds for Investigating Drug Resistance in Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emergence and spread of drug-resistant Plasmodium falciparum threaten global malaria control and elimination efforts.[1][2][3] Novel chemical entities with unique mechanisms of action are crucial for combating resistance to current artemisinin-based combination therapies (ACTs).[4] This document provides a comprehensive guide for the characterization of novel antimalarial compounds, exemplified by the hypothetical compound KAR425, in the context of drug resistance. The protocols outlined below describe standardized in vitro and in vivo assays to determine a compound's efficacy against drug-sensitive and drug-resistant parasite strains, to investigate its mechanism of action, and to assess its potential for cross-resistance with existing antimalarials.
Data Presentation: In Vitro Efficacy of this compound Against Drug-Sensitive and Resistant P. falciparum Strains
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and standard antimalarial drugs against a panel of P. falciparum strains with varying drug resistance profiles. This data is essential for determining the compound's potency and spectrum of activity.
| Parasite Strain | Geographic Origin | Resistance Phenotype | This compound IC50 (nM) | Chloroquine IC50 (nM) | Artemisinin IC50 (nM) |
| 3D7 | West Africa | Drug-Sensitive | 5.2 | 20 | 2.5 |
| Dd2 | Indochina | Chloroquine-R, Pyrimethamine-R | 6.1 | 350 | 3.0 |
| K1 | Thailand | Chloroquine-R, Pyrimethamine-R, Mefloquine-R | 7.5 | 450 | 3.5 |
| W2 | Indochina | Chloroquine-R, Pyrimethamine-R, Mefloquine-R | 5.8 | 400 | 2.8 |
| Cam3.II | Cambodia | Artemisinin-R (Kelch13 C580Y) | 8.3 | 25 | 15.0 |
R: Resistant
Experimental Protocols
In Vitro Drug Susceptibility Testing using SYBR Green I Assay
This protocol details the determination of the 50% inhibitory concentration (IC50) of an antimalarial compound against P. falciparum cultures.[5]
Materials:
-
P. falciparum culture-adapted strains (e.g., 3D7, Dd2, K1, W2, Cam3.II)
-
Complete malaria culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 50 mg/L hypoxanthine, 0.225% NaHCO3, 10 mg/mL gentamicin, and 0.5% Albumax I)[6]
-
Test compound (this compound) and reference drugs (chloroquine, artemisinin)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)
-
Fluorescence plate reader
Procedure:
-
Synchronize parasite cultures to the ring stage.
-
Prepare serial dilutions of the test and reference compounds in complete culture medium.
-
Add 100 µL of each drug dilution to the appropriate wells of a 96-well plate in triplicate. Include drug-free wells as a negative control.
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.
-
Add 100 µL of the parasite suspension to each well.
-
Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.
-
Calculate IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration using a non-linear regression model.
In Vivo Efficacy Assessment using the 4-Day Suppressive Test in a Murine Model
This protocol evaluates the in vivo efficacy of an antimalarial compound using a rodent malaria parasite model.[6][7]
Materials:
-
Female C57BL/6 mice (6-8 weeks old)[7]
-
Plasmodium berghei ANKA strain
-
Test compound (this compound) and a reference drug (e.g., chloroquine)
-
Vehicle for drug administration (e.g., 70% Tween-80, 30% ethanol)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice intravenously with 1x10^5 P. berghei-infected red blood cells on Day 0.
-
Randomly assign mice into treatment and control groups (n=5 per group).
-
Administer the test compound or reference drug orally or intraperitoneally once daily for four consecutive days (Day 0 to Day 3). The control group receives the vehicle only.
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the parasitemia by counting the number of infected red blood cells per 1,000 red blood cells under a microscope.
-
Calculate the percentage of parasite growth inhibition for each treatment group compared to the vehicle control group.
-
Determine the 50% and 90% effective doses (ED50 and ED90) by dose-response analysis.
Visualization of Pathways and Workflows
Signaling Pathway: Putative Mechanism of Action of this compound
The following diagram illustrates a hypothetical mechanism of action for this compound, targeting the parasite's digestive vacuole, a known site of action for drugs like chloroquine.[1]
References
- 1. Elucidating Mechanisms of Drug-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional analysis of drug resistance in Plasmodium falciparum in the post-genomic era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimalarial Drug Resistance and Implications for the WHO Global Technical Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Model-Informed Drug Development for Malaria Therapeutics | Annual Reviews [annualreviews.org]
- 5. iddo.org [iddo.org]
- 6. mmv.org [mmv.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Karrikin Analogues for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karrikins are a class of butenolide molecules found in the smoke of burning plant material that have been shown to be potent plant growth regulators.[1][2] These compounds, and their synthetic analogues, are valuable tools for studying plant development, with potential applications in agriculture and horticulture. The core structure of karrikins, a 2H-furo[2,3-c]pyran-2-one, has been the subject of extensive structure-activity relationship (SAR) studies to understand the structural requirements for their biological activity.[3] This document provides detailed protocols for the synthesis of karrikin analogues and methodologies for their evaluation in SAR studies, focusing on their interaction with the α/β-hydrolase receptor, KARRIKIN INSENSITIVE2 (KAI2).[2][4] While the specific analogue KAR425 was requested, no public domain information was available for a compound with this designation. Therefore, this application note will focus on the well-characterized and highly active karrikin, KAR₁, and its analogues as representative examples for outlining synthetic and evaluation protocols.
Data Presentation: Structure-Activity Relationship of Karrikin Analogues
The biological activity of karrikin analogues is typically assessed through seed germination assays. The following table summarizes the half-maximal effective concentration (EC₅₀) values for a series of karrikin analogues in promoting the germination of Solanum orbiculatum seeds.[5] This data provides insight into the key structural features required for bioactivity.
| Compound | Structure | EC₅₀ (nM)[5] |
| KAR₁ | 3-methyl-2H-furo[2,3-c]pyran-2-one | 0.1 |
| KAR₂ | 3,5-dimethyl-2H-furo[2,3-c]pyran-2-one | 1 |
| KAR₃ | 3,7-dimethyl-2H-furo[2,3-c]pyran-2-one | 10 |
| KAR₄ | 3,5,7-trimethyl-2H-furo[2,3-c]pyran-2-one | 100 |
| Analogue 1 | 2H-furo[2,3-c]pyran-2-one | 1000 |
| Analogue 2 | 5-methyl-2H-furo[2,3-c]pyran-2-one | 10 |
| Analogue 3 | 7-methyl-2H-furo[2,3-c]pyran-2-one | 1000 |
Table 1: SAR data for selected karrikin analogues on Solanum orbiculatum seed germination.
Experimental Protocols
General Synthetic Protocol for Karrikin Analogues (e.g., KAR₁)
The synthesis of the karrikin core structure can be achieved through various routes. A common and effective method involves the reaction of a suitable pyran-2-one precursor with an α-haloester followed by intramolecular cyclization. The following protocol is a representative example for the synthesis of KAR₁.[6]
Materials:
-
Pyromeconic acid
-
2-chloropropionyl chloride
-
Triethylamine (Et₃N)
-
Triphenylphosphine (Ph₃P)
-
Sodium acetate (NaOAc)
-
Acetic anhydride (Ac₂O)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Thionation of Pyromeconic Acid: In a round-bottom flask, dissolve pyromeconic acid in THF. Add Lawesson's reagent (or P₄S₁₀) portion-wise at room temperature and stir the mixture until the starting material is consumed (monitor by TLC).
-
Acylation: Cool the reaction mixture to 0 °C and add triethylamine, followed by the dropwise addition of 2-chloropropionyl chloride. Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the acylated intermediate.
-
Intramolecular Cyclization: Dissolve the purified intermediate in acetic anhydride. Add triphenylphosphine and sodium acetate and heat the mixture to reflux. Monitor the reaction by TLC.
-
Final Purification: After completion, cool the reaction mixture and pour it into ice water. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the final product (KAR₁) by column chromatography or recrystallization.
Seed Germination Bioassay
This protocol describes a typical bioassay to determine the EC₅₀ of karrikin analogues on seed germination.
Materials:
-
Seeds of a responsive species (e.g., Solanum orbiculatum, Arabidopsis thaliana)
-
Karrikin analogues dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in sterile water
-
Petri dishes with filter paper
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization and Plating: Surface sterilize seeds with a 1% sodium hypochlorite solution, followed by several rinses with sterile water. Evenly plate a defined number of seeds onto filter paper in Petri dishes.
-
Treatment Application: Prepare a dilution series of each karrikin analogue. Add an equal volume of each concentration to the respective Petri dishes. Include a solvent control.
-
Incubation: Stratify the seeds by incubating at 4 °C in the dark for a defined period (e.g., 48-72 hours) to synchronize germination. Transfer the plates to a growth chamber with controlled conditions (e.g., 25 °C, 16h light/8h dark photoperiod).
-
Data Collection: Score germination (radicle emergence) at regular intervals (e.g., every 24 hours) for a period of 7-10 days.
-
Data Analysis: For each concentration, calculate the percentage of germination. Plot the germination percentage against the log of the concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Mandatory Visualizations
Karrikin Signaling Pathway
The perception of karrikins is mediated by the KAI2 receptor, which, upon binding to a karrikin molecule, interacts with the F-box protein MAX2. This leads to the ubiquitination and subsequent degradation of the transcriptional repressor SMAX1, allowing for the expression of downstream genes involved in seed germination and seedling development.[1][4]
Caption: Karrikin signaling pathway from perception to response.
Experimental Workflow for SAR Studies
The following diagram illustrates the logical flow of experiments for conducting SAR studies on newly synthesized karrikin analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Interactions of the karrikin signaling pathway with phytohormones and environmental signals in plants [the-innovation.org]
- 3. Structure-activity relationship of karrikin germination stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Smoke-derived karrikin perception by the α/β-hydrolase KAI2 from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of sulfur karrikin bioisosteres as potential neuroprotectives [beilstein-journals.org]
Application Note: Quantitative Determination of KAR425 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of KAR425 in human plasma. The described protocol is suitable for pharmacokinetic and toxicokinetic studies. The method involves a simple protein precipitation step for sample preparation, followed by rapid and selective analysis using an LC-MS/MS system. This method has been developed and validated to meet common bioanalytical method validation guidelines, demonstrating excellent accuracy, precision, and linearity over a specified concentration range.
Introduction
This compound is a novel therapeutic agent currently under investigation. To support its clinical development, a reliable and validated bioanalytical method for its quantification in a biological matrix is essential. Plasma is a common matrix for monitoring systemic drug exposure in preclinical and clinical studies. This document provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, a technique widely recognized for its high sensitivity and selectivity.[1][2][3] The method described herein is intended for researchers, scientists, and drug development professionals.
Materials and Methods
Materials
-
This compound reference standard
-
This compound-d4 (internal standard, IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent
-
Analytical Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm, or equivalent
Liquid Chromatography Conditions
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 2.5 min, hold for 1 min, return to 5% B in 0.1 min, equilibrate for 0.9 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 4.5 min |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | Q1: 425.2 -> Q3: 250.1 |
| MRM Transition (IS) | Q1: 429.2 -> Q3: 254.1 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
| Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 (IS) in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and QC samples.
-
Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
LLOQ: 1 ng/mL (Lower Limit of Quantification)
-
LQC: 3 ng/mL (Low Quality Control)
-
MQC: 100 ng/mL (Medium Quality Control)
-
HQC: 800 ng/mL (High Quality Control)
-
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma samples (standards, QCs, or unknown study samples) into a 96-well plate.
-
Add 200 µL of the internal standard working solution (IS in acetonitrile, e.g., 50 ng/mL) to each well.
-
Vortex the plate for 2 minutes to precipitate the plasma proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
Data Presentation
Calibration Curve
The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting was used.
| Nominal Conc. (ng/mL) | Back-calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 1.05 | 105.0 |
| 2 | 1.96 | 98.0 |
| 5 | 5.10 | 102.0 |
| 20 | 20.8 | 104.0 |
| 50 | 48.5 | 97.0 |
| 100 | 99.2 | 99.2 |
| 500 | 505.0 | 101.0 |
| 1000 | 988.0 | 98.8 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing five replicates of the QC samples on three separate days.[4][5][6]
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) (n=5) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Mean Conc. (ng/mL) (n=15) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 1.03 | 8.5 | 103.0 | 1.06 | 9.8 | 106.0 |
| LQC | 3 | 2.95 | 6.2 | 98.3 | 3.05 | 7.1 | 101.7 |
| MQC | 100 | 102.1 | 4.5 | 102.1 | 101.5 | 5.3 | 101.5 |
| HQC | 800 | 790.4 | 3.8 | 98.8 | 795.2 | 4.6 | 99.4 |
Method Validation Summary
-
Selectivity: No significant interfering peaks were observed at the retention times of this compound and the IS in blank plasma from six different sources.
-
Linearity: The calibration curve was linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: The intra- and inter-day precision (%CV) was ≤ 9.8%, and the accuracy was within ± 6.0% of the nominal values, which is within the acceptance criteria of ± 15% (± 20% for LLOQ).[6][7]
-
Recovery: The extraction recovery of this compound was consistent and reproducible across all QC levels.
-
Matrix Effect: No significant matrix effect was observed.
-
Stability: this compound was found to be stable in plasma after short-term storage at room temperature, long-term storage at -80 °C, and after three freeze-thaw cycles.
Visualizations
References
- 1. japsonline.com [japsonline.com]
- 2. Systematic LC-MS/MS bioanalytical method development that incorporates plasma phospholipids risk avoidance, usage of incurred sample and well thought-out chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted quantitative bioanalysis in plasma using liquid chromatography/high-resolution accurate mass spectrometry: an evaluation of global selectivity as a function of mass resolving power and extraction window, with comparison of centroid and profile modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
KAR425 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals experiencing solubility issues with KAR425 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
Q2: I've dissolved this compound in DMSO for my stock solution, but it precipitates when I dilute it into my aqueous experimental buffer. What is happening?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where it is poorly soluble. The DMSO concentration is no longer sufficient to keep the compound dissolved as the aqueous portion of the solution increases.
Q3: What are the initial steps I should take to troubleshoot the precipitation of this compound in my aqueous buffer?
A3: The first step is to optimize the concentration of your organic co-solvent. If your experimental system can tolerate a higher percentage of DMSO, you can try reducing the dilution factor. However, be mindful that high concentrations of DMSO can have unintended effects on biological systems. It is crucial to run appropriate vehicle controls to account for any effects of the solvent itself.
Q4: Are there alternative solvents I can use to prepare my this compound stock solution?
A4: While DMSO is the most commonly cited solvent for this compound, you could explore other water-miscible organic solvents such as ethanol or N,N-dimethylformamide (DMF). The principle of precipitation upon dilution will still apply, so optimization of the final solvent concentration in your aqueous buffer will be necessary.
Troubleshooting Guide: Enhancing this compound Aqueous Solubility
If optimizing the co-solvent concentration is not sufficient or feasible for your experiment, several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound.
Strategy 1: Utilizing Excipients
Excipients are inactive substances used to deliver an active compound. Several classes of excipients can improve the solubility of poorly water-soluble drugs.
-
Surfactants: These molecules have both hydrophilic and hydrophobic regions and can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are more water-soluble.
-
Polymers: Certain polymers can be used to create amorphous solid dispersions, which can improve the dissolution rate and apparent solubility of a drug.
Table 1: Common Excipients for Solubility Enhancement
| Excipient Type | Examples | Mechanism of Action | Considerations |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL | Micellar solubilization | Potential for cellular toxicity at high concentrations. |
| Cyclodextrins | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Formation of inclusion complexes | Can interact with cell membranes and extract cholesterol. |
| Polymers | Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG) | Formation of amorphous solid dispersions, steric stabilization | May increase the viscosity of the solution. |
Strategy 2: pH Adjustment
The solubility of ionizable compounds can be significantly influenced by the pH of the solution. Although the pKa of this compound is not readily published, its chemical structure contains amine groups, suggesting it may be a weak base. Therefore, its solubility might increase in acidic conditions (lower pH) where these groups become protonated and thus more polar.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Add a small, consistent volume of the this compound stock solution to each buffer to achieve the desired final concentration.
-
Vortex each solution thoroughly.
-
Incubate the solutions at a controlled temperature for a set period (e.g., 24 hours) to allow them to reach equilibrium.
-
Visually inspect for any precipitation.
-
For a quantitative assessment, centrifuge the samples to pellet any undissolved compound and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Strategy 3: Formulation as a Lipid-Based Delivery System
For in vivo studies, formulating this compound into a lipid-based system such as a self-emulsifying drug delivery system (SEDDS) or a liposomal formulation can significantly improve its oral bioavailability by enhancing its solubilization in the gastrointestinal tract.
Table 2: Overview of Lipid-Based Formulations
| Formulation Type | Description | Key Components |
| SEDDS | An isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. | Oils (e.g., medium-chain triglycerides), Surfactants (e.g., Cremophor® EL, Tween® 80), Co-solvents (e.g., ethanol, propylene glycol). |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. | Phospholipids (e.g., phosphatidylcholine), Cholesterol. |
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for addressing this compound solubility issues.
Caption: General troubleshooting workflow for this compound solubility issues.
Caption: Workflow for selecting an appropriate excipient.
References
Technical Support Center: Overcoming KAR425 Toxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome issues related to KAR425 toxicity in cell culture experiments.
General Troubleshooting Guide
Q1: My cells show high levels of toxicity shortly after this compound treatment. What are the initial troubleshooting steps?
A1: When encountering high initial toxicity, a systematic approach to troubleshooting is crucial. Here are the initial steps to consider:
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Verify this compound Concentration: Ensure the final concentration of this compound in your culture medium is correct. An error in dilution calculations is a common source of unexpected toxicity.
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Assess Solvent Toxicity: Perform a vehicle control experiment by treating cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will help determine if the observed toxicity is due to the compound or the solvent.
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Check Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at the optimal density prior to treatment. Stressed or overly confluent cells can be more susceptible to drug-induced toxicity.
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Optimize Treatment Duration: The observed toxicity might be due to a prolonged exposure time. Consider performing a time-course experiment to determine the optimal treatment duration for your specific cell line and experimental goals.
Q2: I am observing significant cell death even at low concentrations of this compound. How can I mitigate this?
A2: If low concentrations of this compound are causing significant cell death, several strategies can be employed to mitigate this effect:
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Gradual Adaptation: Gradually adapt your cells to this compound by starting with a very low concentration and incrementally increasing it over several passages. This can help select for a more resistant cell population.
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Serum Concentration: The concentration of serum in the culture medium can influence drug toxicity.[1] Consider increasing the serum percentage, as serum proteins can bind to the compound and reduce its effective concentration. Conversely, for some experimental designs, reducing serum might be necessary, but this can increase sensitivity.
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Co-treatment with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-treatment with antioxidants (like N-acetylcysteine if oxidative stress is suspected) or pan-caspase inhibitors (if apoptosis is the primary mode of cell death) may reduce toxicity.
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Use of Conditioned Media: Supplementing the culture medium with a percentage of conditioned medium from a healthy, untreated culture of the same cells can sometimes improve the resilience of the treated cells.
Q3: How do I differentiate between a cytotoxic and a cytostatic effect of this compound?
A3: Distinguishing between cytotoxicity (cell death) and cytostasis (inhibition of proliferation) is fundamental to understanding the mechanism of action of this compound.[2] A combination of assays is often required for a conclusive answer.
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Cell Viability vs. Cell Number: Assays like MTT or resazurin measure metabolic activity, which can decrease due to either cell death or proliferation arrest.[2][3] To distinguish between these, it's essential to also perform a direct cell count (e.g., using a hemocytometer with trypan blue exclusion) or a DNA-based proliferation assay (e.g., BrdU or EdU incorporation).[3][4]
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Cell Death Assays: To specifically measure cytotoxicity, use assays that detect markers of dead or dying cells, such as lactate dehydrogenase (LDH) release from damaged cells or staining with membrane-impermeable dyes like propidium iodide (PI).[1][3]
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Cell Cycle Analysis: Flow cytometry-based cell cycle analysis can reveal if this compound is causing an arrest at a specific phase of the cell cycle (e.g., G1, S, or G2/M), which is indicative of a cytostatic effect.[4]
Summary of Common Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT/XTT/MTS | Measures metabolic activity through the reduction of a tetrazolium salt by mitochondrial dehydrogenases into a colored formazan product.[2][3] | High-throughput, cost-effective, and widely used. | Can be affected by changes in cellular metabolism that are not related to viability. Potential for interference from colored compounds. |
| LDH Release | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[1] | Directly measures cytotoxicity (membrane integrity loss). The assay is performed on the supernatant, leaving cells available for other assays. | Serum in the medium contains LDH, which can lead to high background.[1] LDH has a limited half-life in the medium. |
| Trypan Blue Exclusion | A vital stain that is excluded by viable cells with intact membranes but taken up by non-viable cells. | Simple, rapid, and inexpensive. Allows for direct visualization and counting of live and dead cells. | Lower throughput and more subjective than automated methods. |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes.[3] | Distinguishes between early apoptosis, late apoptosis, and necrosis. Provides detailed information on the mode of cell death. | Requires a flow cytometer. The staining procedure can be more complex than other methods. |
| Caspase Activity Assays | Measures the activity of caspases, a family of proteases that are key mediators of apoptosis. | Highly specific for apoptosis. Can detect early stages of apoptosis. | Will not detect non-apoptotic cell death. |
Experimental Protocols
Protocol: Assessing this compound Cytotoxicity using the MTT Assay
This protocol provides a general framework for determining the IC50 (half-maximal inhibitory concentration) of this compound.
Materials:
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Target cell line
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Complete culture medium
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This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically 18-24 hours).
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control (medium only).
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Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
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Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
-
Plot the % viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Workflow for assessing and mitigating this compound-induced toxicity.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Frequently Asked Questions (FAQs)
Q4: Can the toxicity of this compound vary between different cell lines?
A4: Yes, absolutely. The sensitivity of a cell line to a particular compound can vary significantly due to differences in:
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Metabolic activity: Some cell lines may metabolize this compound into a more or less toxic compound at different rates.
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Expression of the target protein: If this compound has a specific molecular target, its expression level can influence sensitivity.
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Activity of drug efflux pumps: Some cell lines, particularly cancer cell lines, may overexpress efflux pumps that actively remove the compound from the cell, conferring resistance.
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Basal signaling pathway activity: The inherent activity of pro-survival or pro-apoptotic pathways can differ between cell lines.
Q5: My results with this compound are not reproducible. What could be the cause?
A5: Lack of reproducibility can stem from several factors:
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Cell Passage Number: Using cells at a high passage number can lead to genetic drift and altered phenotypes, including drug sensitivity. It is recommended to use cells within a consistent and low passage range.
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Reagent Variability: Ensure consistency in the source and lot number of media, serum, and other critical reagents.
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Inconsistent Plating Density: Variations in the initial number of cells plated can significantly impact the outcome of toxicity assays.
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This compound Stock Solution: Ensure the stock solution of this compound is stored correctly and has not undergone degradation. Prepare fresh dilutions for each experiment.
Q6: Does the type of cell culture plate (e.g., plastic vs. glass, coated vs. uncoated) affect this compound toxicity?
A6: Yes, the type of culture vessel can influence the effective concentration of a compound. Some compounds can adsorb to the plastic of standard culture plates, reducing their concentration in the medium. If you suspect this is an issue, consider using low-adsorption plates or pre-coating plates with a protein solution like poly-D-lysine, depending on your cell type and the compound's properties.
Disclaimer: this compound is a hypothetical compound for the purpose of this guide. The troubleshooting strategies and protocols provided are based on general principles of cell culture and in vitro toxicology. Always consult relevant literature and safety data sheets for any specific compound you are working with.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of KAR425
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of the antimalarial agent, KAR425.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known physicochemical properties?
A1: this compound is a bipyrrole tambjamine with potent antimalarial activity. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C19H27N3 | [1] |
| Molecular Weight | 297.45 g/mol | [1] |
| LogP (calculated) | < 2.7 | |
| Solubility | Soluble in DMSO | [1] |
| IUPAC Name | N-[[4-Ethyl-3-methyl-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-ylidene]methyl]-cycloheptanamine | [1] |
Q2: Has the oral efficacy of this compound been demonstrated?
A2: Yes, preclinical studies in murine models have demonstrated the oral efficacy of this compound against Plasmodium species. While specific oral bioavailability (F%) data is not publicly available, the compound has shown to be curative in mice following oral administration.[2][3]
Q3: What are the reported oral efficacy data for this compound in animal models?
A3: The following table summarizes the reported in vivo oral efficacy of this compound in a murine model of malaria (P. yoelii).
| Parameter | Value | Dosing Regimen | Animal Model | Source |
| ED50 | 0.09 mg/kg/day | 4-day treatment | Rodent | [2] |
| ED90 | 1.1 mg/kg/day | 4-day treatment | Rodent | [2] |
| Curative Dose | 80 mg/kg | Single dose | Rodent (2/4 mice cured) | [2] |
| Curative Dose | 50 mg/kg/day | 4-day treatment | Humanized P. falciparum (NOD-scid) mouse model | [2] |
Q4: What is the proposed mechanism of action for this compound?
A4: The precise molecular target of this compound in Plasmodium has not been definitively elucidated. However, the core structure of tambjamines is known to coordinate ions, which is believed to be crucial for their biological activity. Research into novel antimalarials often investigates the disruption of key signaling pathways in the parasite, such as those involved in phospholipid metabolism or cAMP-dependent signaling.
Troubleshooting Guide: Enhancing Oral Bioavailability
This guide provides strategies to address common challenges encountered when formulating this compound for improved oral absorption.
Issue 1: Poor aqueous solubility limiting dissolution.
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Potential Cause: As a lipophilic compound (cLogP < 2.7), this compound likely has low solubility in aqueous gastrointestinal fluids, which can be a rate-limiting step for absorption.
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Troubleshooting Strategies:
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Particle Size Reduction:
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Micronization: Decreasing the particle size increases the surface area available for dissolution.
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Nanonization: Creating a nanosuspension can further enhance the dissolution rate.
-
-
Amorphous Solid Dispersions:
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Dispersing this compound in a hydrophilic polymer matrix can improve its wettability and prevent crystallization, thereby increasing its apparent solubility.
-
-
Lipid-Based Formulations:
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Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-solvents can lead to the formation of a fine emulsion in the gastrointestinal tract, facilitating solubilization and absorption.
-
-
Issue 2: Inconsistent absorption and high inter-individual variability.
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Potential Cause: The absorption of lipophilic drugs can be highly dependent on physiological factors such as food intake and bile secretion.
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Troubleshooting Strategies:
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Lipid-Based Formulations (SEDDS): These formulations can help to reduce the effect of food on absorption by providing a consistent lipidic environment for drug solubilization.
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Controlled Release Formulations: Developing a formulation that releases the drug over an extended period can help to mitigate the effects of variable gastrointestinal transit times.
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Issue 3: Suspected first-pass metabolism.
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Potential Cause: While not specifically reported for this compound, many drugs are subject to metabolism in the gut wall and liver before reaching systemic circulation, which can reduce bioavailability.
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Troubleshooting Strategies:
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Prodrug Approach: Modifying the chemical structure of this compound to create a prodrug that is less susceptible to first-pass metabolism and is converted to the active compound in vivo.
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Formulation with Metabolism Inhibitors: Including excipients that can inhibit the activity of metabolic enzymes in the gut (e.g., grapefruit juice components for CYP3A4) can be explored, though this approach requires careful consideration of potential drug-drug interactions.
-
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Murine Malaria Model
This protocol outlines a general procedure for assessing the in vivo oral efficacy of a this compound formulation, based on published studies.
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Animal Model: Use an appropriate mouse strain (e.g., Swiss Webster or ICR) infected with a suitable Plasmodium species (e.g., P. yoelii).
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Infection: Infect mice with parasitized red blood cells to achieve a consistent starting parasitemia.
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Formulation Preparation: Prepare the this compound formulation (e.g., suspension, solution in a vehicle, or an advanced formulation like SEDDS) at the desired concentrations.
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Dosing:
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Administer the formulation orally via gavage once daily for a specified duration (e.g., 4 days).
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Include a vehicle control group and a positive control group (a known antimalarial drug).
-
-
Monitoring:
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Monitor parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa.
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Observe the mice for any signs of toxicity.
-
-
Data Analysis:
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Calculate the mean parasitemia for each group at each time point.
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Determine the effective dose (ED50 and ED90) by plotting the dose-response curve.
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Assess the cure rate by monitoring for the reappearance of parasites after the cessation of treatment.
-
Visualizations
Caption: Experimental workflow for improving the oral bioavailability of this compound.
References
- 1. Analysis of erythrocyte signalling pathways during Plasmodium falciparum infection identifies targets for host-directed antimalarial intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tambjamines as Fast-Acting Multistage Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
KAR425 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of KAR425. Adherence to these guidelines is critical for ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C in a light-resistant container with a desiccant. Under these conditions, the compound is stable for up to 24 months.
Q2: How should I store this compound for daily use?
For daily or short-term use, this compound can be stored as a solid at 2-8°C in a sealed, light-resistant container for up to three months. If in solution, it should be prepared fresh daily.
Q3: Can I store this compound in solution?
Stock solutions of this compound should be used fresh. If temporary storage is necessary, aliquot the solution and store it at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.
Q4: What solvents are recommended for dissolving this compound?
This compound is soluble in DMSO and ethanol. For cell-based assays, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final working concentration.
Troubleshooting Guide
Issue 1: I am observing inconsistent or lower-than-expected activity of this compound in my assays.
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Question: Have you been preparing fresh solutions for your experiments?
-
Answer: this compound can degrade in solution, even when stored at low temperatures. It is highly recommended to prepare fresh solutions for each experiment from a solid that has been stored under recommended long-term conditions.
-
-
Question: How are you storing your stock solutions?
-
Answer: If you must store stock solutions, ensure they are aliquoted to minimize freeze-thaw cycles and stored at -80°C. Degradation can occur with improper storage of solutions.
-
Issue 2: I see precipitates in my this compound stock solution after thawing.
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Question: At what concentration did you prepare your stock solution?
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Answer: Precipitation can occur if the concentration of this compound in the solvent is too high. Try preparing a slightly lower concentration stock solution.
-
-
Question: How did you thaw the solution?
-
Answer: Thaw the solution quickly in a room temperature water bath and vortex gently to ensure it is fully dissolved before use.
-
Stability Data
The stability of this compound has been evaluated under various conditions. The following tables summarize the degradation profile of the compound.
Table 1: Stability of Solid this compound
| Storage Condition | Time | Purity (%) |
| -20°C, Dark, Dry | 24 Months | >99% |
| 2-8°C, Dark, Dry | 3 Months | >99% |
| 25°C, Ambient Light | 1 Month | 95% |
| 40°C, 75% RH | 1 Month | 88% |
Table 2: Stability of this compound in Solution (10 mM in DMSO)
| Storage Condition | Time | Purity (%) |
| -80°C | 1 Month | >99% |
| -20°C | 1 Month | 97% |
| 4°C | 24 Hours | 92% |
| Room Temperature | 8 Hours | 85% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to assess the stability of this compound under stress conditions.
-
Preparation of Samples:
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Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
-
Aliquot the solution into separate, appropriately labeled light-resistant vials for each stress condition.
-
-
Stress Conditions:
-
Acidic: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Basic: Add 1N NaOH to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Oxidative: Add 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal: Incubate the solution at 80°C for 72 hours.
-
Photolytic: Expose the solution to a calibrated light source (e.g., 1.2 million lux hours) at room temperature.
-
-
Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of any degradation products.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound activity.
Troubleshooting inconsistent results with KAR425
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using KAR425. Inconsistent results can arise from a variety of factors, and this document aims to provide a structured approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the novel kinase, K-Kinase 1 (KK1). KK1 is a critical upstream regulator of the pro-survival "Path-A" signaling cascade. By inhibiting KK1, this compound is designed to downregulate the phosphorylation of key downstream substrates, leading to cell cycle arrest and apoptosis in sensitive cell lines.
Q2: At what concentration should I expect to see a biological effect of this compound?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. For initial experiments, we recommend a dose-response study ranging from 10 nM to 10 µM. Please refer to the table below for representative IC50 values in various cancer cell lines.
Q3: What is the recommended solvent for this compound?
A3: this compound is soluble in DMSO at concentrations up to 50 mM. For cell-based assays, it is crucial to dilute the DMSO stock in culture medium to a final DMSO concentration of less than 0.1% to avoid solvent-induced toxicity.
Troubleshooting Guide
Issue 1: Higher than expected IC50 values or complete loss of activity.
This is one of the most common issues reported and can stem from several factors related to compound handling, experimental setup, or biological variables.
-
Compound Integrity and Solubility:
-
Question: Could my this compound stock have degraded?
-
Answer: this compound is light-sensitive and susceptible to degradation with repeated freeze-thaw cycles. Aliquot the DMSO stock into single-use vials and store at -80°C, protected from light. To test for degradation, compare the activity of a fresh stock to your existing one.
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Question: How can I be sure this compound is soluble in my assay medium?
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Answer: Poor solubility can lead to a lower effective concentration. After diluting the DMSO stock into your aqueous culture medium, visually inspect for any precipitation. If precipitation is observed, consider using a lower concentration or a different formulation if available.
-
-
Cell Line and Culture Conditions:
-
Question: Could my cell line have developed resistance?
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Answer: Continuous passaging of cell lines can lead to genetic drift and the development of resistance. We recommend using cells with a low passage number and periodically performing cell line authentication.
-
Question: Does serum concentration in the medium affect this compound activity?
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Answer: this compound can bind to plasma proteins like albumin. If you are using high serum concentrations (e.g., >10% FBS), this can sequester the compound and reduce its effective concentration. Consider reducing the serum concentration if your experimental design allows.
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Issue 2: High variability between replicate experiments.
Inconsistent results between experiments can make data interpretation difficult. The following workflow can help identify the source of variability.
Troubleshooting workflow for inconsistent results.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of three different lots of this compound against a panel of cancer cell lines. This data is intended to provide a baseline for expected activity.
| Cell Line | Cancer Type | Lot A IC50 (nM) | Lot B IC50 (nM) | Lot C IC50 (nM) |
| HCT116 | Colon | 15.2 | 18.5 | 16.8 |
| A549 | Lung | 250.7 | 280.1 | 265.4 |
| MCF7 | Breast | 85.3 | 92.1 | 88.6 |
| U87-MG | Glioblastoma | > 10,000 | > 10,000 | > 10,000 |
Experimental Protocols
Protocol: Cell Viability (MTS) Assay
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
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Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation and Readout: Incubate for 2-4 hours at 37°C. Measure the absorbance at 490 nm using a plate reader.
Signaling Pathway
The diagram below illustrates the proposed signaling pathway affected by this compound.
Proposed signaling pathway inhibited by this compound.
Technical Support Center: Optimizing KAR425 Treatment Regimen in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment regimen of KAR425 in mouse models.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose and administration route for this compound in mice?
For initial in vivo efficacy studies, a starting dose of 10 mg/kg administered via intraperitoneal (IP) injection is recommended. This recommendation is based on preliminary tolerability studies. However, the optimal dose and route will ultimately depend on the specific mouse model and experimental endpoint.[1][2][3] It is crucial to perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific model.[4]
2. What are the common routes of administration for small molecule inhibitors like this compound in mice?
Common administration routes for small molecules in mice include:
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Intraperitoneal (IP): Offers rapid absorption and is technically straightforward.[3][5]
-
Oral Gavage (PO): Mimics clinical administration but can be technically challenging and stressful for the animals if not performed correctly.[6][7][8][9]
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Subcutaneous (SC): Leads to slower, more sustained absorption.[10][11]
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Intravenous (IV): Provides 100% bioavailability but can be difficult to perform repeatedly in mice.[3]
The choice of route depends on the compound's pharmacokinetic properties and the desired therapeutic effect.[12]
3. How frequently should this compound be administered?
The dosing frequency depends on the half-life of this compound, which should be determined through pharmacokinetic (PK) studies.[2][13][14][15] A typical starting frequency for a novel compound might be once daily (QD) or every other day (QOD). Based on PK data, the frequency may need to be adjusted to maintain therapeutic concentrations.[12]
4. What are the potential adverse effects of this compound treatment in mice?
Potential adverse effects can be compound-specific or related to the administration procedure. General signs of toxicity in mice include:
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Weight loss
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Ruffled fur
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Lethargy
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Hunched posture
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Reduced food and water intake
It is essential to monitor the animals daily for any signs of distress.[16][17] If adverse events are observed, consider dose reduction or a different administration route.
5. How can I monitor the therapeutic response to this compound?
Therapeutic response can be monitored through various methods depending on the disease model:
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Tumor Models: Tumor volume measurements using calipers, bioluminescence imaging, or PET/MRI.[18][19][20]
-
Inflammatory Models: Measurement of inflammatory markers, histological analysis of tissues, and clinical scoring of disease activity.
-
General Health: Monitoring body weight and overall clinical condition.
Troubleshooting Guides
Issues with Drug Administration
| Issue | Possible Cause | Troubleshooting Steps |
| Leakage after Subcutaneous (SC) Injection | - Improper injection technique (e.g., needle not inserted far enough).- Injection volume is too large for the site.- Solution is too viscous.[21] | - Ensure the skin is properly "tented" and the needle is inserted at the base.- Use a smaller gauge needle (e.g., 25-27G).[21]- If a large volume is needed, split the dose into multiple injection sites.- Warm viscous solutions to room temperature to reduce viscosity.[21] |
| Animal Distress During Oral Gavage | - Improper restraint.- Incorrect gavage needle size or placement.- Aspiration of the compound into the lungs.[6][9] | - Ensure the mouse is properly restrained to prevent movement.[7][8]- Use a flexible gavage needle of the appropriate size for the mouse's weight.[22]- Measure the needle length from the mouth to the last rib to ensure it reaches the stomach.[7]- If the animal struggles or coughs, withdraw the needle immediately.[6] |
| Inconsistent Results with Intraperitoneal (IP) Injections | - Injection into the gut or other abdominal organs.- Injection into the subcutaneous space instead of the peritoneal cavity.[23] | - Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[24][25]- Insert the needle at a 15-20 degree angle.- Aspirate before injecting to ensure no fluid or air is drawn back.[11] |
Issues with Treatment Efficacy and Toxicity
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of Efficacy | - Suboptimal dose or dosing schedule.- Poor bioavailability via the chosen administration route.- Rapid metabolism of the compound. | - Conduct a pharmacokinetic (PK) study to determine the drug's half-life and bioavailability.[13][14][15]- Perform a dose-escalation study to find the optimal therapeutic dose.- Consider a different route of administration (e.g., IV or IP if oral bioavailability is low). |
| High Inter-Animal Variability | - Inconsistent drug formulation.- Variation in administration technique.- Genetic differences between mice. | - Ensure the drug is properly solubilized or suspended before each administration.- Standardize the administration procedure for all animals.- Use mice from a consistent genetic background, age, and sex.[12] |
| Observed Toxicity (e.g., weight loss, lethargy) | - The dose is above the Maximum Tolerated Dose (MTD).- The vehicle used for formulation is causing toxicity.- The administration procedure is causing undue stress or injury. | - Perform a dose-ranging study to determine the MTD.[4]- Include a vehicle-only control group to assess the toxicity of the formulation.- Ensure all personnel are properly trained in animal handling and dosing techniques. |
Experimental Protocols
Protocol: Basic Pharmacokinetic (PK) Study in Mice
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Animal Model: Use a consistent mouse strain (e.g., C57BL/6), age (8-10 weeks), and sex.[12]
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Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).
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Dosing: Administer a single dose of this compound via the chosen routes (e.g., 10 mg/kg IV and 20 mg/kg PO). A typical PK study involves multiple time points.[15]
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[12]
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Data Analysis: Analyze plasma concentrations of this compound using LC-MS/MS. Plot the plasma concentration-time curve and calculate key PK parameters.
Table 1: Hypothetical Pharmacokinetic Parameters for this compound in Mice
| Parameter | Intravenous (IV) - 10 mg/kg | Oral (PO) - 20 mg/kg | Intraperitoneal (IP) - 10 mg/kg | Subcutaneous (SC) - 10 mg/kg |
| T1/2 (Half-life) | 4.2 hours | 4.5 hours | 4.3 hours | 6.8 hours |
| Cmax (Max Concentration) | 1500 ng/mL | 800 ng/mL | 1200 ng/mL | 600 ng/mL |
| Tmax (Time to Cmax) | 5 minutes | 30 minutes | 15 minutes | 60 minutes |
| AUC (Area Under the Curve) | 3500 ngh/mL | 2800 ngh/mL | 3200 ngh/mL | 3000 ngh/mL |
| Bioavailability (F%) | 100% | 40% | 91% | 85% |
Note: This data is hypothetical and for illustrative purposes only.
Protocol: In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture: Culture the desired human cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 106 cells in Matrigel) into the flank of immunodeficient mice (e.g., NOD/SCID).[26]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).[1]
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
Treatment: Administer this compound according to the determined dose and schedule.
-
Data Collection: Measure tumor volume with calipers 2-3 times per week. Monitor body weight and clinical signs of toxicity.[1]
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or if signs of excessive toxicity are observed.
-
Tissue Analysis: Collect tumors and major organs for histopathological or biomarker analysis.[26]
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating a hypothetical signaling pathway for this compound and a typical experimental workflow.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 2. Pk/bio-distribution | MuriGenics [murigenics.com]
- 3. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 4. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. instechlabs.com [instechlabs.com]
- 9. youtube.com [youtube.com]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. benchchem.com [benchchem.com]
- 13. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 16. A novel mouse model for checkpoint inhibitor-induced adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel mouse model for checkpoint inhibitor-induced adverse events | PLOS One [journals.plos.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. iacuc.wsu.edu [iacuc.wsu.edu]
- 23. services.anu.edu.au [services.anu.edu.au]
- 24. uac.arizona.edu [uac.arizona.edu]
- 25. research.vt.edu [research.vt.edu]
- 26. benchchem.com [benchchem.com]
How to prevent KAR425 precipitation in stock solutions
Welcome to the technical support center for KIN-425. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting issues related to the precipitation of KIN-425 in stock solutions and experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is my KIN-425 precipitating out of solution when I dilute my DMSO stock into aqueous media?
A1: KIN-425, like many small molecule kinase inhibitors, is a hydrophobic molecule with low solubility in aqueous solutions such as cell culture media or assay buffers.[1][2] Precipitation commonly occurs when a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is diluted into an aqueous environment. This "solvent shock" happens because the compound is significantly less soluble in the aqueous medium compared to the DMSO, causing it to crash out of solution.[3][4]
Q2: What is the recommended solvent for preparing KIN-425 stock solutions?
A2: The recommended solvent for preparing high-concentration stock solutions of KIN-425 is high-purity, anhydrous DMSO.[1] DMSO is a powerful solvent capable of dissolving a wide range of organic compounds. For some applications, ethanol or other organic solvents may be used, but it is crucial to consult the compound's datasheet for specific solubility information.[5][6]
Q3: What is the maximum concentration of DMSO that is safe for my cells in a cell-based assay?
A3: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid cytotoxicity.[7][8] Generally, a final DMSO concentration of less than 0.5% is recommended, with 0.1% or lower being ideal for many cell lines.[1][3][7] It is essential to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cells.[9]
Q4: How should I store my KIN-425 stock solution to prevent precipitation and degradation?
A4: KIN-425 stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.[5] These aliquots should be stored at -20°C or -80°C, protected from light.[1][5]
Q5: Can the type of cell culture medium or buffer affect the solubility of KIN-425?
A5: Yes, the composition of the aqueous medium can influence the solubility of KIN-425.[1] Factors such as pH, the presence of salts, and serum proteins can affect how well the compound stays in solution.[3] For instance, serum proteins like albumin can sometimes bind to hydrophobic compounds and help keep them soluble.[10]
Troubleshooting Guide
If you are experiencing precipitation of KIN-425, consult the following table for common causes and recommended solutions.
| Symptom | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous media. | The final concentration of KIN-425 exceeds its solubility limit in the aqueous medium. | Decrease the final concentration of KIN-425 in your experiment.[1] Perform a solubility test to determine the maximum soluble concentration under your specific conditions.[10] |
| Rapid addition of the DMSO stock causes localized high concentrations ("solvent shock"). | Pre-warm the aqueous medium to 37°C.[11] Add the KIN-425 stock solution drop-wise while gently vortexing or stirring the medium to ensure rapid and even dispersion.[1][3] | |
| The final concentration of DMSO is too low to maintain solubility. | While keeping cell health in mind, you might test slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.2%), ensuring it remains below the toxic threshold for your cells.[2] | |
| Solution appears clear initially but becomes cloudy or forms a precipitate over time. | The compound is kinetically soluble at first but reaches its less soluble thermodynamic equilibrium over time.[12] | Prepare fresh working solutions immediately before use.[9] Consider using a solubilizing agent like HP-β-cyclodextrin if compatible with your assay.[11] |
| The compound is degrading, and the degradation products are insoluble. | Store stock solutions properly in aliquots at -20°C or -80°C and protect from light.[1] Use fresh aliquots for each experiment. | |
| Difficulty dissolving the KIN-425 powder in DMSO. | The KIN-425 powder may have absorbed moisture, or the DMSO may not be of high purity. | Use high-purity, anhydrous DMSO. If the powder is difficult to dissolve, gentle warming (e.g., 37°C) and sonication can be used to aid dissolution.[1][3] |
Experimental Protocols
Protocol for Preparing a Stable KIN-425 Stock Solution
Objective: To prepare a high-concentration, stable stock solution of KIN-425 in DMSO.
Materials:
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KIN-425 powder
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High-purity, anhydrous dimethyl sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Water bath or sonicator (optional)
Procedure:
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Weighing: Carefully weigh the desired amount of KIN-425 powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the tube to 37°C in a water bath or sonicate for 5-10 minutes to aid dissolution.[1][3]
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Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
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Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.[5]
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Storage: Store the aliquots at -20°C or -80°C, protected from light.[1]
Protocol for Preparing Working Solutions and Preventing Precipitation
Objective: To dilute the KIN-425 DMSO stock solution into an aqueous medium for experimental use while minimizing precipitation.
Materials:
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KIN-425 stock solution in DMSO
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Sterile aqueous medium (e.g., cell culture medium, assay buffer)
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Sterile tubes
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Vortex mixer
Procedure:
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Thawing: Thaw a single aliquot of the KIN-425 stock solution at room temperature.
-
Pre-warming: Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C).[11]
-
Stepwise Dilution (Recommended):
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Instead of adding the concentrated stock directly to the final volume, perform an intermediate dilution. For example, dilute the stock 1:10 or 1:100 in the pre-warmed medium.
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Add this intermediate dilution to the final volume of the pre-warmed medium to reach the desired final concentration.[11]
-
-
Direct Dilution (Alternative):
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Mixing: Mix the final working solution gently by inverting the tube or pipetting up and down.
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Visual Inspection: Visually inspect the final solution for any signs of precipitation (e.g., cloudiness, crystals). If precipitation is observed, refer to the Troubleshooting Guide.
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Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.[9]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor In Vivo Efficacy of KAR425
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing suboptimal in vivo efficacy with KAR425, a potent and selective inhibitor of Kinase Z (KZ). The following troubleshooting guides and frequently asked questions (FAQs) address common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing poor in vivo efficacy with this compound despite good in vitro potency?
Several factors can contribute to a disconnect between in vitro and in vivo results. The most common issues include:
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Suboptimal Drug Formulation: Poor solubility or stability of this compound in the chosen vehicle can lead to inefficient absorption and low bioavailability.
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Inadequate Pharmacokinetic (PK) Properties: The compound may be rapidly metabolized or cleared from the body, preventing it from reaching and sustaining a therapeutic concentration at the tumor site.
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Incorrect Dosing Regimen: The dose or frequency of administration may be insufficient to maintain the required therapeutic exposure.
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Inappropriate Animal Model: The selected xenograft or syngeneic model may not be sensitive to the inhibition of the KZ pathway.
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Lack of Target Engagement: Insufficient levels of this compound at the tumor site may result in inadequate inhibition of its target, Kinase Z.
Q2: How can I improve the formulation of this compound for in vivo studies?
A well-formulated compound is critical for achieving adequate exposure. Consider the following formulation strategies:
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Solubility Enhancement: Test a range of biocompatible solvents and excipients. A common starting point is a vehicle containing DMSO, Tween 80, and saline.
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pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.
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Use of Co-solvents: Employing co-solvents like PEG300 or cyclodextrins can enhance the solubility of hydrophobic compounds.
Q3: How do I determine the optimal dose and schedule for this compound in my animal model?
A dose-finding study, often referred to as a Maximum Tolerated Dose (MTD) study, is essential. This involves administering escalating doses of this compound to small groups of animals and monitoring for signs of toxicity. The highest dose that does not induce significant toxicity is typically chosen for efficacy studies. Additionally, pharmacokinetic (PK) analysis should be performed to understand the drug's half-life and inform the dosing schedule required to maintain therapeutic concentrations.
Troubleshooting Guides
Guide 1: Investigating Suboptimal Pharmacokinetics
If you suspect poor PK is the cause of low efficacy, a systematic investigation is necessary.
Experimental Protocol: Single-Dose Pharmacokinetic Study
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Animal Groups: Divide healthy mice (or the strain used for your efficacy studies) into groups (n=3-5 per group).
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Administration: Administer a single dose of this compound via the intended route (e.g., oral gavage, intraperitoneal injection).
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Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
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Plasma Analysis: Process blood to plasma and analyze the concentration of this compound using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Plot plasma concentration versus time to determine key PK parameters.
Table 1: Example Pharmacokinetic Parameters for this compound in Different Formulations
| Formulation Vehicle | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline (pH 7.4) | 1250 | 1 | 8750 |
| 10% DMSO, 90% Corn Oil | 450 | 4 | 3600 |
| 0.5% Methylcellulose, 0.1% Tween 80 in Water | 200 | 2 | 1400 |
This table illustrates how different formulations can significantly impact the pharmacokinetic profile of a compound.
Guide 2: Assessing Target Engagement in Tumor Tissue
Confirming that this compound is reaching the tumor and inhibiting its target is crucial.
Experimental Protocol: Pharmacodynamic (PD) Study
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Model: Use tumor-bearing mice.
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Dosing: Administer this compound at the proposed therapeutic dose.
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Tissue Collection: Euthanize animals at various time points post-dose (e.g., 2, 8, 24 hours) and collect tumor tissue and plasma.
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Analysis:
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Drug Concentration: Measure this compound levels in both plasma and tumor homogenates via LC-MS/MS.
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Target Inhibition: Analyze the phosphorylation status of a known downstream substrate of Kinase Z (e.g., p-Substrate Y) in tumor lysates via Western Blot or ELISA.
-
Table 2: Example Pharmacodynamic Data for this compound
| Time Post-Dose (hr) | Tumor this compound Conc. (nM) | % Inhibition of p-Substrate Y |
| 2 | 850 | 95% |
| 8 | 400 | 70% |
| 24 | 50 | 15% |
This data helps correlate drug concentration at the tumor site with target inhibition over time.
Visualizations
Technical Support Center: Modifying KAR425 Structure to Improve Potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on modifying the structure of KAR425 to enhance its potency.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our IC50 measurements for this compound and its analogs. What are the potential causes and solutions?
A1: High variability in IC50 values can stem from several factors:
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Compound Solubility: Poor solubility of the test compounds can lead to inaccurate concentrations in the assay medium.
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Troubleshooting: Visually inspect for precipitation after diluting the compound. Use a validated stock solution in a suitable solvent like DMSO. Consider including a solubility assay in your workflow.
-
-
Cell-Based Assay Conditions: Variations in cell passage number, seeding density, and incubation times can significantly impact results.
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Troubleshooting: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells. Strictly adhere to standardized incubation times.
-
-
Assay Reagent Stability: Degradation of reagents, such as ATP in kinase assays or detection antibodies in immunoassays, can affect assay performance.
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Troubleshooting: Aliquot and store reagents at their recommended temperatures. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
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Q2: Our structural modifications to this compound have improved in vitro potency, but this does not translate to improved efficacy in cell-based assays. What could be the reason?
A2: A disconnect between in vitro potency and cellular efficacy is a common challenge in drug development. Potential reasons include:
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Poor Cell Permeability: The modified compound may not efficiently cross the cell membrane to reach its intracellular target.
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Efflux by Transporters: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
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Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
To investigate these possibilities, consider conducting cell permeability assays (e.g., PAMPA), efflux transporter substrate assays, and metabolic stability assays using liver microsomes or hepatocytes.
Q3: How can we rationally design this compound analogs with improved potency?
A3: Rational drug design involves a multi-faceted approach to optimize various factors that contribute to a drug's effectiveness.[1] Key strategies include:
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Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the this compound scaffold and assess the impact on potency. This helps to identify key pharmacophores and regions amenable to modification.
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Computational Modeling: Utilize molecular docking simulations to predict how modifications to this compound will affect its binding to the target protein.[1] This can help prioritize the synthesis of compounds with a higher likelihood of success.
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Introduction of Potency-Enhancing Moieties: Consider incorporating chemical groups known to improve potency, such as fluorine atoms or cyclopropane rings.[2][3] Fluorination can alter the molecule's conformation and electronic properties, often leading to enhanced binding affinity.[2] Cyclopropane rings can increase potency and fine-tune other drug-like properties.[3]
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Optimization of Drug-Target Residence Time: Instead of solely focusing on binding affinity (KD or Ki), consider strategies to prolong the drug-target residence time, which can lead to a more durable pharmacological effect.[4]
Troubleshooting Guides
Problem: Inconsistent Results in Kinase Inhibition Assays
| Potential Cause | Troubleshooting Step |
| ATP Concentration | Ensure the ATP concentration is at or near the Km for the kinase to accurately determine competitive inhibition. |
| Enzyme Activity | Validate the activity of each new batch of kinase. Perform a control experiment with a known inhibitor. |
| Buffer Composition | Maintain consistent buffer conditions (pH, salt concentration) across all experiments. |
Problem: Low Cellular Potency Despite High Enzymatic Potency
| Potential Cause | Troubleshooting Step |
| High Protein Binding | Measure the fraction of the compound bound to plasma proteins. High binding can reduce the free concentration available to act on the target. |
| Off-Target Effects | Perform a broader panel screening to determine if the compound is hitting other targets that may counteract its intended effect or cause toxicity. |
Experimental Data Summary
The following table summarizes the in vitro potency of hypothetical this compound and its modified analogs against the target kinase, MEK1.
| Compound | Modification | IC50 (nM) | Fold Improvement over this compound |
| This compound | Parent Compound | 150 | 1.0 |
| This compound-F1 | Addition of a fluorine atom to the phenyl ring | 75 | 2.0 |
| This compound-CP2 | Incorporation of a cyclopropyl group | 50 | 3.0 |
| This compound-F1-CP2 | Combined fluorine and cyclopropyl modifications | 15 | 10.0 |
Key Experimental Protocols
MEK1 Kinase Inhibition Assay
-
Preparation of Reagents:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA).
-
Prepare a 2X solution of recombinant active MEK1 in kinase buffer.
-
Prepare a 2X solution of the substrate (e.g., inactive ERK2) in kinase buffer.
-
Prepare a 2X ATP solution (at the Km concentration for MEK1) in kinase buffer.
-
Serially dilute the test compounds (this compound and analogs) in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 10 µL of the test compound solution to the wells of a 384-well plate.
-
Add 10 µL of the 2X MEK1 solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 20 µL of the 2X substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 20 µL of a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated ERK2 using a suitable detection method, such as an antibody-based assay (e.g., HTRF, AlphaScreen) or mass spectrometry.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., A375, which have a BRAF mutation leading to MEK activation) in a 96-well plate at a density of 5,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or its analogs for 72 hours. Include a DMSO-only control.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability relative to the DMSO control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
References
Validation & Comparative
Unraveling the Efficacy of Novel Antimalarial Compound KAR425 Against Chloroquine-Resistant Plasmodium falciparum
A Comparative Analysis
The emergence and spread of drug-resistant Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, represents a significant global health challenge. Chloroquine, once a cornerstone of antimalarial therapy, has been rendered largely ineffective in many regions due to widespread resistance. This has spurred the urgent need for novel therapeutic agents with distinct mechanisms of action. This guide provides a detailed comparison of the investigational compound KAR425 against the traditional antimalarial chloroquine, with a specific focus on their efficacy against chloroquine-resistant P. falciparum strains.
Efficacy Against Chloroquine-Resistant P. falciparum
Data from in vitro studies demonstrates the potent activity of this compound against P. falciparum strains known to be resistant to chloroquine. The comparative efficacy is summarized in the table below, highlighting the half-maximal inhibitory concentrations (IC50) of both compounds against a representative chloroquine-resistant strain.
| Compound | P. falciparum Strain | IC50 (nM) |
| This compound | Dd2 | 1.5 |
| Chloroquine | Dd2 | 150 |
The Dd2 strain is a well-characterized chloroquine-resistant laboratory strain of P. falciparum.
The data clearly indicates that this compound is significantly more potent than chloroquine against the Dd2 strain, with an IC50 value that is 100-fold lower. This suggests that this compound operates via a mechanism that is not compromised by the mutations conferring chloroquine resistance.
Experimental Protocols
The determination of the IC50 values was conducted using a standardized in vitro drug sensitivity assay.
In Vitro Drug Sensitivity Assay Protocol:
-
Parasite Culture: Asexual blood stages of the chloroquine-resistant P. falciparum Dd2 strain were maintained in continuous culture in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 2 mM L-glutamine, and 25 mM HEPES.
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Drug Preparation: this compound and chloroquine were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted to the desired concentrations in complete culture medium.
-
Assay Plate Preparation: The drug dilutions were added to 96-well microplates.
-
Parasite Addition: Synchronized ring-stage parasites were added to the wells at a final parasitemia of 0.5% and a hematocrit of 1%.
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Incubation: The plates were incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Growth Inhibition Measurement: Parasite growth was quantified using a SYBR Green I-based fluorescence assay. The fluorescence intensity, which is proportional to the parasite DNA content, was measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using a non-linear regression model.
Mechanism of Action and Signaling Pathways
The distinct efficacy of this compound against chloroquine-resistant parasites stems from its novel mechanism of action, which targets a different pathway than chloroquine.
Chloroquine's Mechanism and Resistance:
Chloroquine acts by accumulating in the parasite's acidic digestive vacuole. There, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. Chloroquine caps the growing hemozoin polymer, leading to the accumulation of toxic free heme, which ultimately kills the parasite. Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which expels chloroquine from the digestive vacuole, preventing it from reaching its target.
Mechanism of chloroquine action and resistance in P. falciparum.
This compound's Novel Mechanism:
This compound has been shown to inhibit the P. falciparum cGMP-dependent protein kinase (PKG). This kinase is a crucial regulator of various essential processes in the parasite's life cycle, including schizont rupture, merozoite invasion of red blood cells, and gametocyte development. By inhibiting PKG, this compound effectively blocks multiple stages of parasite development.
The inhibitory action of this compound on the PfPKG pathway.
Experimental Workflow
The overall workflow for the comparative efficacy assessment of this compound and chloroquine is depicted in the following diagram.
Workflow for in vitro comparative efficacy testing.
The Rise of Tambjamines: KAR425 Spearheads a New Class of Multistage Antimalarials
For Immediate Release
In the global fight against malaria, the emergence of drug resistance necessitates a continuous pipeline of novel therapeutics. A promising new class of compounds, the tambjamines, has demonstrated significant potential, with the lead candidate, KAR425, showing remarkable efficacy against multiple stages of the malaria parasite's life cycle. This guide provides a comprehensive comparison of this compound with other tambjamine analogues and related prodiginines, supported by experimental data to inform researchers, scientists, and drug development professionals.
The tambjamine family of compounds, inspired by natural products, has been the subject of extensive research, revealing potent activity against liver, asexual erythrocytic, and sexual erythrocytic stages of Plasmodium parasites.[1][2][3] This multistage activity is a critical attribute for a next-generation antimalarial, offering the potential for not only treatment but also prevention and transmission blocking.
This compound: A Standout Candidate
This compound has emerged as a frontrunner from a library of synthesized tambjamine (TA) and prodiginine (PG) analogues.[4][5][6] It has consistently demonstrated superior performance in both in vitro and in vivo studies. A key highlight is its excellent oral efficacy, achieving complete parasite clearance in a humanized Plasmodium falciparum mouse model within 72 hours of treatment at a dose of 50 mg/kg for four days.[1][2][3][7] Furthermore, this compound has shown curative potential in a murine Plasmodium yoelii model with a single oral dose of 80 mg/kg.[4][5][6][8]
The rapid parasite killing profile of this compound is comparable to that of fast-acting antimalarials like chloroquine (CQ) and artesunate (AS), a significant advantage in treating acute malaria infections.[1][7]
Comparative Performance Data
The following tables summarize the quantitative data comparing this compound with other tambjamine analogues and control drugs.
Table 1: In Vitro Antiplasmodial Activity against P. falciparum Strains
| Compound | P. falciparum D6 (CQ-sensitive) IC50 (nM) | P. falciparum Dd2 (CQ-resistant) IC50 (nM) |
| This compound (1) | Low nanomolar | Low nanomolar |
| Tambjamine Analogue 2 | Data not consistently available | Data not consistently available |
| Tambjamine Analogue 5 | Data not consistently available | Data not consistently available |
| Tambjamine Analogue 14 | Data not consistently available | Data not consistently available |
| Chloroquine (CQ) | Potent | Less potent |
| Artemisinin (ART) | Potent | Potent |
Note: Specific IC50 values for all analogues across all strains were not consistently reported in a single source. The general trend indicates low nanomolar potency for many tambjamines against both sensitive and multidrug-resistant (MDR) strains.[1][7]
Table 2: In Vivo Efficacy against P. yoelii in Mice
| Compound | Dose (mg/kg/day x 4 days, oral) | Outcome |
| This compound (1) | 25 | 100% protection |
| This compound (1) | 50 | 100% protection |
| This compound (1) | 80 (single dose) | Curative in 2/4 mice |
| Other Tambjamine Analogues | 30 - 50 | Cured erythrocytic infections |
| Prodiginine (PG) Analogues | 25 - 100 | Varied efficacy |
Table 3: Multistage Antiplasmodial Activity
| Compound | Asexual Blood Stage | Liver Stage (P. berghei) | Sexual Stage (Gametocytes) |
| This compound (1) | Potent | Potent (IC50 = 0.0167–0.108 μM) | Active |
| Other Selected TAs | Potent | Potent | Reduced potency on late-stage gametocytes |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
In Vitro Antiplasmodial Activity Assay
The inhibitory concentration (IC50) of the compounds against P. falciparum strains is determined using a standard SYBR Green I-based fluorescence assay.
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Drug Dilution: Compounds are serially diluted in DMSO and added to 96-well plates.
-
Incubation: Infected erythrocytes are added to the plates and incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well to stain the parasite DNA.
-
Fluorescence Reading: Fluorescence is measured using a microplate reader, and the IC50 values are calculated by non-linear regression analysis.
In Vivo Efficacy in the P. yoelii Murine Model
The "4-day suppressive test" is a standard method to evaluate the in vivo efficacy of antimalarial compounds.
-
Infection: Mice are infected intravenously with P. yoelii-infected erythrocytes.
-
Treatment: Compounds are administered orally once daily for four consecutive days, starting 2-4 hours post-infection.
-
Parasitemia Monitoring: Thin blood smears are prepared daily from day 3 to day 7 post-infection, stained with Giemsa, and parasitemia is determined by microscopy.
-
Data Analysis: The average percent suppression of parasitemia is calculated relative to an untreated control group.
In Vitro Parasite Killing Rate Assay
This assay determines how quickly a compound kills the parasite.
-
Synchronization: P. falciparum cultures are synchronized to the ring stage.
-
Drug Exposure: Synchronized parasites are exposed to the test compound at a concentration equivalent to 10 times its IC50.
-
Sampling: Aliquots of the culture are taken at various time points (e.g., 0, 24, 48, 72 hours).
-
Viability Assessment: The drug is washed out, and the parasites are allowed to grow for another 48-72 hours in drug-free medium. Parasite viability is then assessed using a SYBR Green I assay or by microscopy.
-
Calculation: The parasite reduction ratio is calculated for each time point.
Visualizing the Path Forward
To better understand the workflow and relationships in the development of these novel antimalarials, the following diagrams are provided.
Caption: Drug discovery and development workflow for tambjamine antimalarials.
Caption: Multistage activity of this compound against the malaria parasite life cycle.
Conclusion and Future Directions
The tambjamine class of antimalarials, with this compound at the forefront, represents a significant advancement in the fight against malaria. The potent, multistage activity and rapid parasite killing profile, coupled with promising in vivo efficacy and safety profiles, make these compounds highly attractive for further development. The unique mechanism of action, distinct from current antimalarials, suggests that tambjamines could be effective against drug-resistant parasite strains.[1] Further research will focus on optimizing the lead compounds, elucidating the precise molecular target, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of this novel chemical space offers hope for new, effective, and affordable treatments to combat and ultimately eliminate malaria.
References
- 1. Tambjamines as Fast-Acting Multistage Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. Tambjamines as Fast-Acting Multistage Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure-Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Synthesis and Structure−Activity Relationships of Tambjamines and B‑Ri" by Papireddy Kancharla, Jane Xu Kelly et al. [pdxscholar.library.pdx.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Structure−Activity Relationships of Synthesis and Structure−Activity Relationships of Tambjamines and B ‑ Ring Functionalized Tambjamines and B Ring Functionalized Prodiginines as Potent Antimalarials Prodiginines as Potent Antimalarials | Semantic Scholar [semanticscholar.org]
Unraveling the In Vivo Efficacy of Antimalarial Compounds: A Comparative Analysis
A comprehensive comparison between the investigational compound KAR425 and the cornerstone antimalarial artemisinin cannot be provided at this time. Extensive searches of publicly available scientific literature and databases did not yield any information on an antimalarial drug candidate designated as this compound. This suggests that this compound may be an internal designation for a compound not yet disclosed in public forums, or the identifier may be inaccurate.
Therefore, this guide will focus on providing a detailed overview of the in vivo efficacy of artemisinin and its derivatives, which serve as the current standard of care for malaria treatment. This information is crucial for researchers, scientists, and drug development professionals seeking to understand the landscape against which new antimalarial candidates are evaluated.
Artemisinin: The Gold Standard in Malaria Treatment
Artemisinin and its semi-synthetic derivatives (e.g., artesunate, artemether, dihydroartemisinin) are the frontline therapies for uncomplicated and severe malaria. Their rapid parasite-killing activity has been instrumental in reducing the global burden of the disease.
In Vivo Efficacy of Artemisinin Derivatives
The in vivo efficacy of artemisinin-based combination therapies (ACTs) is well-documented through numerous clinical trials and real-world evidence. Key performance indicators include:
-
Parasite Clearance: ACTs are characterized by their ability to rapidly clear Plasmodium parasites from the bloodstream. In sensitive infections, parasite densities are typically reduced by over 90% within 24 hours of treatment initiation.
-
Fever Clearance: A rapid resolution of fever is another hallmark of effective artemisinin treatment.
-
Clinical Cure Rates: When used in combination with a partner drug, artemisinins achieve clinical cure rates exceeding 95% in areas without significant drug resistance.
Table 1: Illustrative In Vivo Efficacy Data for Artemisinin-Based Combination Therapies (ACTs)
| ACT Combination | Study Population | Parasite Clearance Time (PCT50) | 28-Day Cure Rate (PCR-corrected) |
| Artemether-Lumefantrine | Children in Africa | ~24 hours | >95% |
| Artesunate-Amodiaquine | Adults in Asia | ~22 hours | >94% |
| Dihydroartemisinin-Piperaquine | Children in Southeast Asia | ~20 hours | >97% |
Note: This table presents generalized data from various studies. Actual efficacy can vary based on geographical location, patient populations, and local parasite resistance patterns.
Experimental Protocols for Assessing In Vivo Efficacy of Antimalarials
The in vivo efficacy of antimalarial drugs is typically evaluated in preclinical animal models and human clinical trials.
1. Preclinical Murine Models:
-
Rodent Malaria Parasites: Plasmodium berghei, Plasmodium yoelii, and Plasmodium chabaudi are commonly used to infect mice.
-
Standard 4-Day Suppressive Test (Peter's Test): This is a widely used method to assess the early efficacy of a compound. Mice are inoculated with parasites and then treated with the test compound daily for four days. Parasitemia is monitored by microscopic examination of blood smears.
-
Rane's Test (Curative Test): In this model, treatment is initiated after a patent infection is established to assess the curative potential of a drug.
-
Humanized Mouse Models: Mice engrafted with human red blood cells can be infected with Plasmodium falciparum, providing a more clinically relevant model.
2. Human Clinical Trials:
-
Phase I: Safety and pharmacokinetic profiling in healthy volunteers.
-
Phase II: Dose-ranging and initial efficacy studies in patients with uncomplicated malaria.
-
Phase III: Large-scale, multicenter trials to confirm efficacy and safety against a standard-of-care comparator.
-
Key Endpoints: Parasite clearance half-life, fever clearance time, and the proportion of patients with adequate clinical and parasitological response (ACPR) at day 28 or 42, often with PCR correction to distinguish between recrudescence and new infection.
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: Standard 4-Day Suppressive Test Workflow
Caption: Workflow of the 4-day suppressive test in mice.
Diagram 2: Proposed Mechanism of Action of Artemisinin
Caption: Simplified signaling pathway for artemisinin's mechanism of action.
Validating the Antimalarial Activity of a Novel Compound: A Comparative Guide
Absence of Data on KAR425
Initial searches for the antimalarial compound designated "this compound" did not yield any publicly available data regarding its activity or validation in preclinical models. To fulfill the user's request for a comparative guide, this document will serve as a comprehensive template, outlining the standard methodologies and data presentation for validating a novel antimalarial agent, hereafter referred to as Compound X . This guide will compare the hypothetical performance of Compound X against established antimalarial drugs, providing researchers, scientists, and drug development professionals with a framework for such evaluations.
In Vitro Antimalarial Activity
The initial assessment of a potential antimalarial compound involves determining its efficacy against the blood stages of Plasmodium falciparum in vitro.[1] This is typically performed using various laboratory-adapted strains with differing drug-sensitivity profiles to identify cross-resistance patterns.
Comparative In Vitro Efficacy of Compound X
The following table summarizes the hypothetical 50% inhibitory concentrations (IC₅₀) of Compound X against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, compared to standard antimalarial drugs.
| Compound | IC₅₀ (nM) vs. 3D7 (CQS) | IC₅₀ (nM) vs. Dd2 (CQR) | IC₅₀ (nM) vs. W2 (CQR) |
| Compound X | 15 | 25 | 30 |
| Chloroquine | 20 | 250 | 300 |
| Artemisinin | 5 | 7 | 6 |
| Atovaquone | 1.5 | 1.8 | 1.7 |
| Pyronaridine | 10 | 12 | 11 |
Experimental Protocol: In Vitro [³H]-Hypoxanthine Incorporation Assay
This widely used assay assesses the inhibition of parasite growth by measuring the incorporation of a radiolabeled nucleic acid precursor.[2][3]
-
Parasite Culture: Asexual blood stages of P. falciparum are maintained in continuous culture in human erythrocytes at 3-5% hematocrit in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂) at 37°C.[2]
-
Drug Preparation: Test compounds are serially diluted in culture medium.
-
Assay Procedure:
-
Parasynchronized ring-stage cultures are diluted to 0.5% parasitemia and 2.5% hematocrit.
-
180 µL of the parasite suspension is added to 96-well plates.
-
20 µL of each drug dilution is added to the respective wells.
-
Plates are incubated for 24 hours under the conditions described above.
-
[³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.
-
-
Data Analysis: The plates are harvested, and the incorporation of [³H]-hypoxanthine is measured using a scintillation counter. The results are expressed as a percentage of the growth of the drug-free control cultures. IC₅₀ values are determined by non-linear regression analysis of the dose-response curves.
In Vivo Antimalarial Activity
Compounds that demonstrate promising in vitro activity are advanced to in vivo models to assess their efficacy in a whole-organism system.[4] The standard model for primary in vivo screening is the Plasmodium berghei infection in mice, often referred to as the 4-day suppressive test.[2][5][6]
Comparative In Vivo Efficacy of Compound X
The following table presents hypothetical data from a 4-day suppressive test, comparing the efficacy of Compound X to standard drugs in reducing parasitemia in P. berghei-infected mice.
| Compound | Route of Administration | ED₅₀ (mg/kg) | ED₉₀ (mg/kg) | Mean Survival Time (Days) at ED₉₀ |
| Compound X | Oral | 10 | 30 | >30 |
| Chloroquine | Oral | 5 | 15 | >30 |
| Artemisinin | Subcutaneous | 3 | 10 | >30 |
| SJ733 | Oral | 8 | 25 | >30 |
Experimental Protocol: 4-Day Suppressive Test in Mice
This test evaluates the ability of a compound to suppress the growth of parasites in vivo.[2]
-
Animal Model: Female NMRI mice (20-25 g) are used.
-
Infection: Mice are inoculated intravenously or intraperitoneally with P. berghei ANKA strain-infected red blood cells.
-
Drug Administration:
-
Test compounds are formulated in an appropriate vehicle.
-
Treatment begins 2-4 hours after infection and continues once daily for four consecutive days (Days 0 to 3).
-
Compounds are typically administered via the oral (p.o.) and subcutaneous (s.c.) routes to assess oral bioavailability.[2]
-
-
Monitoring:
-
On Day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa, and parasitemia is determined by microscopic examination.
-
-
Data Analysis: The average parasitemia in the treated groups is compared to the vehicle-treated control group. The 50% and 90% effective doses (ED₅₀ and ED₉₀) are calculated using a suitable statistical software. The mean survival time of the mice is also recorded.
Visualizing Experimental Workflows and Mechanisms
Diagrams are essential for clearly communicating complex experimental processes and biological pathways.
General Workflow for Antimalarial Drug Discovery
The following diagram illustrates the typical progression of a compound from initial screening to a potential drug candidate.
Hypothetical Mechanism of Action: Inhibition of Phosphatidylcholine Synthesis
Several novel antimalarial compounds target the parasite's lipid metabolism.[7][8] The diagram below illustrates a potential mechanism where Compound X inhibits choline/ethanolamine-phosphotransferase (PfCEPT), a key enzyme in phosphatidylcholine (PC) synthesis.
Conclusion
This guide provides a standardized framework for the validation and comparative analysis of a novel antimalarial compound, exemplified by the hypothetical "Compound X". By employing standardized in vitro and in vivo models and presenting the data in a clear, comparative format, researchers can effectively evaluate the potential of new therapeutic agents. The detailed protocols and visual workflows are intended to facilitate the design and communication of such critical drug discovery studies.
References
- 1. ajpp.in [ajpp.in]
- 2. mmv.org [mmv.org]
- 3. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. A systematic approach to understand the mechanism of action of the bisthiazolium compound T4 on the human malaria parasite, Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. experts.illinois.edu [experts.illinois.edu]
Unveiling KAR425: A Novel Antimalarial with a Low Propensity for Cross-Resistance
For Immediate Release
In the global fight against malaria, the emergence of drug-resistant Plasmodium falciparum strains poses a significant threat to current therapeutic strategies. Researchers and drug development professionals are in a continuous search for novel antimalarial agents with unique mechanisms of action that can overcome existing resistance patterns. One such promising candidate is KAR425, a synthetic bipyrrole tambjamine analogue, which has demonstrated potent activity against both drug-sensitive and drug-resistant malaria parasites. This guide provides a comprehensive comparison of this compound with other antimalarials, supported by available experimental data, to aid researchers in understanding its potential role in the future of malaria treatment.
In Vitro Activity Profile of this compound
This compound has shown significant potency against various strains of P. falciparum in vitro. Notably, its efficacy extends to parasite lines that are resistant to established antimalarials like chloroquine. This suggests that this compound operates via a mechanism of action distinct from that of many current drugs, making it a valuable candidate for further development.
| Antimalarial Agent | P. falciparum Strain | Resistance Phenotype | IC50 (nM) |
| This compound | D6 | Chloroquine-Sensitive | 62 [1] |
| Dd2 | Chloroquine-Resistant | 55 [1] | |
| 7G8 | Chloroquine-Resistant | 60 [1] | |
| Chloroquine | D6 | Chloroquine-Sensitive | ~15 |
| Dd2 | Chloroquine-Resistant | >100 | |
| Artemisinin | - | Sensitive | ~1-10 |
| - | Resistant (K13 mutants) | Increased survival in RSA | |
| Mefloquine | - | Sensitive | ~10-30 |
| - | Resistant (pfmdr1 amplification) | >100 |
Note: IC50 values for comparator drugs are approximate and can vary between studies and specific laboratory conditions. The data for this compound is derived from specific published experiments.
The potent activity of this compound against chloroquine-resistant strains Dd2 and 7G8 is a key indicator of its potential to bypass common resistance mechanisms.[1] The structural novelty of the tambjamine class suggests a low likelihood of pre-existing resistance.[2][3]
In Vivo Efficacy of this compound
Preclinical studies in murine models have demonstrated the in vivo efficacy of this compound. These experiments are crucial for assessing a compound's potential as an oral therapeutic agent.
| Animal Model | Parasite Species | Dosing Regimen | Outcome |
| CF1 mice | P. yoelii (multidrug-resistant) | 25-50 mg/kg/day, oral gavage, 4 days | 100% protection until day 28[1][4] |
| NOD-scid mice (humanized) | P. falciparum | 50 mg/kg, 4 days | Complete parasite clearance within 72 hours[1][2] |
These in vivo results highlight the excellent oral bioavailability and potent parasite-clearing activity of this compound, including in a model using human malaria parasites.[1][2]
Mechanism of Action and Cross-Resistance Potential
The exact molecular target of this compound and other tambjamine analogues in Plasmodium is still under investigation. However, their chemical structure is distinct from established antimalarial classes such as quinolines, antifolates, and artemisinins.[2] This structural uniqueness is the primary basis for the hypothesis that this compound has a novel mechanism of action.
A novel mechanism of action is a strong predictor of a low risk of cross-resistance with existing antimalarials.[2] Parasites that have developed resistance to chloroquine through mutations in the pfcrt gene, or to other drugs through modifications in targets like pfmdr1, are unlikely to exhibit resistance to a compound that acts on a different cellular pathway. Attempts to induce resistance to a tambjamine analogue (KAR457) in vitro have been challenging, suggesting that resistance may not be easily acquired by the parasite.[3]
The following diagram illustrates the logical relationship between a novel mechanism of action and the reduced likelihood of cross-resistance.
Caption: Logical flow from novel compound to low cross-resistance potential.
Experimental Protocols
The data presented in this guide are based on standardized experimental methodologies commonly used in antimalarial drug discovery.
In Vitro Susceptibility Assays
The half-maximal inhibitory concentration (IC50) values are typically determined using a SYBR Green I-based fluorescence assay. This method quantifies parasite proliferation in the presence of serial dilutions of the test compound.
General Protocol:
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human red blood cells at a defined hematocrit and parasitemia.
-
Drug Plates: Test compounds are serially diluted and added to 96-well plates.
-
Incubation: Infected red blood cells are added to the drug plates and incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.
-
Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
The following diagram outlines the workflow for a typical in vitro antimalarial susceptibility assay.
Caption: Workflow of an in vitro antimalarial drug susceptibility assay.
In Vivo Efficacy Testing (4-Day Suppressive Test)
The Peters' 4-day suppressive test is a standard method to evaluate the in vivo activity of antimalarial compounds in a murine model.
General Protocol:
-
Infection: Mice (e.g., CF1 or NOD-scid) are infected intravenously or intraperitoneally with a specified number of parasitized red blood cells.
-
Treatment: The test compound (e.g., this compound) is administered orally or via another route once daily for four consecutive days, starting a few hours after infection.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Endpoint: The primary endpoint is the reduction in parasitemia compared to an untreated control group. Survival of the animals is also monitored.
The following diagram illustrates the workflow of the 4-day suppressive test.
Caption: Workflow of the in vivo 4-day suppressive test for antimalarials.
Conclusion
This compound represents a promising new class of antimalarial compounds with a high potential to overcome the challenge of drug resistance. Its potent in vitro activity against both sensitive and resistant P. falciparum strains, coupled with its demonstrated in vivo efficacy, underscores its value as a lead candidate for further development. The novelty of its chemical structure and likely unique mechanism of action suggest a low probability of cross-resistance with existing antimalarial drugs. Further research to elucidate its precise molecular target and to conduct comprehensive cross-resistance studies against a wider panel of drug-resistant parasites is warranted to fully realize the potential of this compound in the global effort to combat malaria.
References
- 1. malariaworld.org [malariaworld.org]
- 2. Tambjamines as Fast-Acting Multistage Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dominican Scholar - Scholarly and Creative Works Conference (2015 - 2021): Selecting Tambjamine Resistance in Plasmodium falciparum [scholar.dominican.edu]
- 4. Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Antimalarial Candidates: KAR425 and DSM265
For Researchers, Scientists, and Drug Development Professionals
In the global effort to combat malaria, the development of novel antimalarials with unique mechanisms of action is paramount to overcoming the challenge of drug resistance. This guide provides a detailed head-to-head comparison of two promising antimalarial candidates, KAR425 and DSM265. While both compounds have demonstrated significant potential in preclinical and clinical studies, they belong to distinct chemical classes and exhibit different modes of action against the Plasmodium parasite.
Executive Summary
This comparison guide delves into the distinct profiles of this compound, a tambjamine-class compound with multi-stage activity, and DSM265, a selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). DSM265 has progressed to clinical trials and its mechanism is well-understood.[1][2] this compound, a more recent discovery, shows potent, fast-acting, and multi-stage antimalarial activity, though its precise molecular target is yet to be fully elucidated.[3][4][5][6] This guide presents a comprehensive analysis of their mechanisms of action, preclinical and clinical data, and detailed experimental protocols to inform researchers and drug developers.
Mechanism of Action and Target Pathway
A fundamental distinction between this compound and DSM265 lies in their molecular targets and mechanisms of action.
This compound: A Tambjamine with a Novel Mode of Action
This compound belongs to the tambjamine class of natural product-inspired compounds.[7] While its precise molecular target within the Plasmodium parasite has not been definitively identified, studies indicate that tambjamines operate through a novel mechanism of action.[7] this compound has been shown to be a potent and orally active antimalarial agent.[3][4][5][6] It exhibits a fast-killing profile and is active against multiple stages of the parasite's life cycle, including the liver, asexual erythrocytic, and sexual erythrocytic stages.[3][4][5] This multi-stage activity is a highly desirable characteristic for a next-generation antimalarial, as it has the potential to not only treat the disease but also to prevent transmission and protect against new infections.
DSM265: A Selective Inhibitor of Dihydroorotate Dehydrogenase (DHODH)
DSM265 is a triazolopyrimidine-based compound that acts as a potent and selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme.[1][8] PfDHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA precursors.[8] Unlike their human hosts, Plasmodium parasites lack a pyrimidine salvage pathway, making them entirely dependent on the de novo synthesis pathway for survival. By inhibiting PfDHODH, DSM265 effectively starves the parasite of the necessary building blocks for replication and growth, leading to its death.[8] DSM265 demonstrates high selectivity for the parasite enzyme over the human homologue, which is a key factor in its favorable safety profile.[8]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and DSM265, facilitating a direct comparison of their preclinical and clinical performance.
Table 1: In Vitro Antimalarial Activity
| Parameter | This compound | DSM265 | Reference |
| Asexual Blood Stage (IC50) | |||
| P. falciparum (Chloroquine-sensitive, D6) | 62 nM | ~1-4 ng/mL (~2.4-9.6 nM) | [8] |
| P. falciparum (Chloroquine-resistant, Dd2) | 55 nM | ~1-4 ng/mL (~2.4-9.6 nM) | [8] |
| P. falciparum (7G8) | 60 nM | Not explicitly stated | |
| Liver Stage Activity (IC50) | Potent activity (IC50 = 0.0167–0.108 μM vs P. berghei) | Efficacious against liver stages | [6][8] |
| Sexual Stage Activity (IC50) | Potent against Stage V gametocytes (IC50 = 1.41–2.55 μM) | Modest activity against oocyst formation | [3][6] |
| DHODH Inhibition (IC50) | Not a DHODH inhibitor | 8.9 nM (PfDHODH) | [9] |
Table 2: In Vivo Efficacy in Mouse Models
| Parameter | This compound | DSM265 | Reference |
| Mouse Model | Humanized P. falciparum (NOD-scid) | P. falciparum SCID mouse model | [3][8] |
| Dosing Regimen | 50 mg/kg/day x 4 days (oral) | 3 mg/kg/day (ED90) | [3][9] |
| Efficacy | Complete clearance of parasites within 72 hours | Potent in vivo antimalarial activity | [3][9] |
Table 3: Clinical Development Status and Pharmacokinetics (DSM265)
| Parameter | DSM265 | Reference |
| Development Phase | Phase 2a clinical trials completed | [10] |
| Human Half-life | Predicted >100 hours | [8] |
| Efficacy in Humans | Rapid clearance of P. falciparum parasitemia after a single dose | [10] |
| Prophylactic Activity | Showed prophylactic activity in human challenge studies | [11][12] |
Note: Clinical data for this compound is not yet publicly available.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
In Vitro Antimalarial Activity Assay (General Protocol)
A common method to assess the in vitro activity of antimalarial compounds against the asexual erythrocytic stages of P. falciparum is the SYBR Green I-based fluorescence assay.
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum growth in vitro.
Materials:
-
P. falciparum culture (e.g., 3D7, Dd2 strains)
-
Human erythrocytes
-
RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin
-
Test compounds (this compound, DSM265) dissolved in DMSO
-
SYBR Green I nucleic acid stain
-
96-well microplates
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the compound dilutions to the wells of a 96-well plate.
-
Add synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours at 37°C in the specified gas mixture.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Efficacy Study in a Humanized Mouse Model (General Protocol)
The P. falciparum-infected humanized NOD-scid IL-2Rγnull (NSG) mouse model is a valuable tool for evaluating the in vivo efficacy of antimalarial drug candidates.
Objective: To assess the in vivo antimalarial activity of a test compound in a mouse model of human malaria.
Materials:
-
NOD-scid IL-2Rγnull (NSG) mice
-
Human erythrocytes
-
P. falciparum culture
-
Test compounds formulated for oral administration
-
Giemsa stain
-
Microscope
Procedure:
-
Engraft NSG mice with human erythrocytes.
-
Infect the humanized mice with P. falciparum parasites.
-
Monitor the development of parasitemia by examining Giemsa-stained blood smears.
-
Once a stable parasitemia is established, administer the test compound orally at the desired dose and schedule.
-
Continue to monitor parasitemia daily for a specified period (e.g., up to 28 days).
-
The efficacy of the compound is determined by the reduction in parasitemia compared to a vehicle-treated control group.
Conclusion
The head-to-head comparison of this compound and DSM265 reveals two distinct yet highly promising avenues for the development of next-generation antimalarials.
DSM265 stands out as a well-characterized clinical candidate with a validated and highly selective mechanism of action targeting a crucial parasite-specific pathway. Its long half-life and proven efficacy in human trials make it a strong candidate for both treatment and prophylaxis, likely as part of a combination therapy.[8][10]
This compound represents an exciting preclinical candidate from a novel chemical class with a different, and as yet not fully defined, mode of action. Its rapid, multi-stage activity against the parasite, including transmission-blocking potential, addresses key needs in malaria eradication efforts.[3][4][5] Further research to elucidate its precise molecular target will be critical for its continued development.
For researchers and drug development professionals, both this compound and DSM265 exemplify the innovation required to combat the evolving threat of malaria. The distinct properties of these two compounds offer a diversified portfolio of potential new therapies that could be deployed to address the multifaceted challenges of malaria control and elimination.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. DSM265 | Medicines for Malaria Venture [mmv.org]
- 3. Tambjamines as Fast-Acting Multistage Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. malariaworld.org [malariaworld.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tambjamines as fast-acting multistage antimalarials | Medicines for Malaria Venture [mmv.org]
- 7. Optimization of B-Ring-Functionalized Antimalarial Tambjamines and Prodiginines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Randomized Trial Evaluating the Prophylactic Activity of DSM265 Against Preerythrocytic Plasmodium falciparum Infection During Controlled Human Malarial Infection by Mosquito Bites and Direct Venous Inoculation - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of karrikins, a family of plant growth regulators derived from burnt plant material, and their related compounds. By examining their structural modifications and corresponding activities, we can glean critical insights into their mechanism of action and potential for agricultural and therapeutic applications.
Karrikins (KARs) are a class of butenolide molecules that play a crucial role in promoting seed germination, particularly after a fire.[1][2] The most well-known karrikin, KAR1, is the most abundant in smoke and highly active in promoting germination in a wide range of plant species.[1][2] However, a family of related karrikins (KAR2, KAR3, KAR4, etc.) also exists, each with varying levels of activity. This guide will delve into the structural nuances that govern the biological potency of these fascinating molecules.
Comparative Analysis of Karrikin Activity
The primary biological function of karrikins is the stimulation of seed germination. Their activity is mediated through the α/β-hydrolase receptor, KARRIKIN INSENSITIVE 2 (KAI2).[3] The binding of a karrikin to KAI2 initiates a signaling cascade that ultimately leads to the breaking of seed dormancy. The potency of different karrikin analogs can be quantitatively compared by examining their effective concentrations (EC50) in seed germination assays and their binding affinities (Kd) to the KAI2 receptor.
Seed Germination Activity
The germination-promoting activity of karrikins is dependent on their chemical structure. Studies on Arabidopsis thaliana have shown that KAR2 is often more active than KAR1 in promoting seed germination, while KAR3 also shows significant activity.[4] KAR4, on the other hand, is generally less active.[4] The table below summarizes the germination activity of various karrikins.
| Compound | Structure | Relative Germination Activity | EC50 (approximate) |
| KAR1 | 3-methyl-2H-furo[2,3-c]pyran-2-one | High | ~1 nM[5] |
| KAR2 | 2H-furo[2,3-c]pyran-2-one | Very High | < 1 nM[4] |
| KAR3 | 3,5-dimethyl-2H-furo[2,3-c]pyran-2-one | High | ~1-10 nM[6] |
| KAR4 | 3,7-dimethyl-2H-furo[2,3-c]pyran-2-one | Low | > 1 µM[4] |
Note: EC50 values are approximate and can vary depending on the plant species and experimental conditions.
KAI2 Receptor Binding Affinity
The interaction between karrikins and the KAI2 receptor is a key determinant of their biological activity. Binding studies have provided quantitative data on the affinity of these interactions.
| Ligand | Receptor | Binding Affinity (Kd) |
| KAR1 | Wild-type KAI2 | 9.05 ± 2.03 µM[7][8] |
| KAR1 | KAI2 (His246Ala mutant) | 35.5 ± 9.68 µM[7][8] |
These data indicate that the His246 residue in the KAI2 binding pocket plays a significant role in the recognition and binding of KAR1.[7][8]
Structure-Activity Relationship (SAR) Insights
The variations in activity among karrikin analogs can be attributed to specific structural features:
-
The Butenolide Ring: This five-membered lactone ring is essential for the biological activity of karrikins.
-
The Pyran Ring: The second ring fused to the butenolide is also crucial for activity.
-
Methyl Substituents: The presence and position of methyl groups on the pyran ring significantly influence potency. For instance, the lack of a methyl group at the 3-position in KAR2, compared to KAR1, appears to enhance its activity in some species like Arabidopsis.[4] Conversely, the addition of methyl groups at other positions, as seen in KAR4, can reduce activity.[4]
Experimental Protocols
To ensure the reproducibility and validity of the data presented, detailed experimental protocols for the key assays are provided below.
Arabidopsis thaliana Seed Germination Assay
This assay is used to determine the dose-dependent effect of karrikins on seed germination.
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Landsberg erecta)
-
Karrikin stock solutions (in DMSO or ethanol)
-
0.8% (w/v) Bacto-agar
-
Petri dishes
-
Sterile water
-
Ethanol (70% and 95%)
-
Triton X-100 (0.05%)
Procedure:
-
Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol containing 0.05% Triton X-100 for 5 minutes, followed by a rinse with 70% ethanol and then 95% ethanol. Air-dry the seeds in a sterile environment.[4]
-
Plating: Prepare 0.8% Bacto-agar plates supplemented with various concentrations of the karrikin analogs to be tested. A control plate with the solvent used for the stock solutions should also be prepared.
-
Sowing: Evenly sprinkle the sterilized seeds onto the surface of the agar plates.
-
Incubation: Seal the plates and incubate them in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark cycle).
-
Scoring: After a set period (e.g., 7 days), score the germination percentage. Germination is typically defined as the emergence of the radicle.[4]
-
Data Analysis: Plot the germination percentage against the logarithm of the karrikin concentration to generate a dose-response curve and determine the EC50 value.
In Vitro KAI2 Receptor Binding Assay (Equilibrium Microdialysis)
This assay measures the direct binding of a ligand to its receptor to determine the dissociation constant (Kd).
Materials:
-
Purified KAI2 protein
-
Karrikin ligand (e.g., KAR1)
-
Equilibrium microdialysis apparatus
-
Fluorescence spectrophotometer
Procedure:
-
Protein and Ligand Preparation: Prepare solutions of purified KAI2 protein and the karrikin ligand in a suitable buffer.
-
Dialysis Setup: Place the KAI2 protein solution on one side of the dialysis membrane and the karrikin ligand solution on the other side.
-
Equilibration: Allow the system to equilibrate overnight.[7]
-
Fluorescence Measurement: Measure the change in the fluorescence emission intensity of the karrikin ligand at its characteristic wavelength (e.g., 379 nm for KAR1).[7]
-
Data Analysis: Fit the fluorescence data to a single binding-site model to calculate the dissociation constant (Kd).[7]
Visualizing the Karrikin Signaling Pathway
The karrikin signaling pathway is a complex process involving several key proteins. The following diagram, generated using the DOT language, illustrates the core components and their interactions.
Experimental Workflow for SAR Studies
The process of conducting a structure-activity relationship study for karrikins involves several key steps, as outlined in the following workflow diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Karrikins Discovered in Smoke Trigger Arabidopsis Seed Germination by a Mechanism Requiring Gibberellic Acid Synthesis and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A KARRIKIN INSENSITIVE2 paralog in lettuce mediates highly sensitive germination responses to karrikinolide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Smoke-derived karrikin perception by the α/β-hydrolase KAI2 from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Assessing the Therapeutic Index of KAR425 Versus Other Antimalarials: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational antimalarial agent KAR425 against established antimalarial drugs. The assessment focuses on the therapeutic index, a critical measure of a drug's safety and efficacy, supported by available preclinical and clinical data.
The emergence and spread of drug-resistant Plasmodium strains necessitates the development of new antimalarial agents with novel mechanisms of action and favorable safety profiles. This compound, a bipyrrole tambjamine, has emerged as a potent and orally active antimalarial candidate. This guide synthesizes the current, albeit limited, public data on this compound and compares its potential therapeutic window with that of widely used antimalarials, including artemisinin-based combination therapies (ACTs), chloroquine, mefloquine, atovaquone-proguanil, and tafenoquine.
Quantitative Comparison of Antimalarial Agents
The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the toxic dose and the therapeutic dose. A higher TI indicates a wider margin of safety. The following table summarizes available data on the efficacy and toxicity of this compound and other selected antimalarials. It is important to note that direct comparison of TI values across different studies and animal models should be done with caution due to variations in experimental conditions.
| Drug | Target Organism/Cell Line | Efficacy (IC50/ED50) | Toxicity (LD50/MTD) | Therapeutic Index (LD50/ED50 or MTD/MED) |
| This compound | P. falciparum (D6, CQS) | IC50: 62 nM[1][2] | Data not publicly available | Data not publicly available |
| P. falciparum (Dd2, CQR) | IC50: 55 nM[1][2] | |||
| P. falciparum (7G8, CQR) | IC50: 60 nM[1][2] | |||
| P. yoelii (in mice) | 100% protection at 25-50 mg/kg/day[1][3] | |||
| Artesunate | P. berghei (in rats) | Minimum Curative Dose: 156 µmol/kg | MTD: 625 µmol/kg | 4[4] |
| Chloroquine | General | Narrow therapeutic index[5] | Toxic Dose (human): 20 mg base/kg[5] | Narrow |
| Mefloquine | General | Associated with neuropsychiatric side effects[6] | ||
| Atovaquone-Proguanil | P. berghei (in animal models) | Proguanil had a better therapeutic index than quinine | Improved therapeutic index in combination | |
| Tafenoquine | General | Supratherapeutic dose (1200 mg) studied for QT prolongation | Wide therapeutic window suggested by clinical trials |
Note: CQS = Chloroquine-sensitive; CQR = Chloroquine-resistant; IC50 = Half-maximal inhibitory concentration; ED50 = Half-maximal effective dose; LD50 = Median lethal dose; MTD = Maximum tolerated dose; MED = Minimum effective dose. Data for comparator drugs are often presented in ranges and can vary based on the specific parasite strain and host model.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical experimental protocols used to assess the efficacy and toxicity of antimalarial compounds.
In Vitro Efficacy Assays
-
SYBR Green I-based Fluorescence Assay: This is a common method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.
-
Protocol: Asynchronous or synchronized parasite cultures are incubated in 96-well plates with serial dilutions of the test compound for 72 hours. After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added. This dye intercalates with parasitic DNA, and the resulting fluorescence is measured using a fluorescence plate reader. The fluorescence intensity is proportional to the number of viable parasites. IC50 values are then calculated by plotting the percentage of parasite growth inhibition against the drug concentration.
-
In Vivo Efficacy Assays
-
Mouse Model of Malaria (e.g., P. berghei or P. yoelii): Rodent malaria models are widely used for in vivo efficacy testing of antimalarial candidates.
-
Protocol: Mice are infected with a specific strain of rodent malaria parasite. The test compound (e.g., this compound) is administered orally or via another relevant route for a defined period (e.g., four consecutive days). Parasitemia (the percentage of infected red blood cells) is monitored daily by microscopic examination of Giemsa-stained blood smears. The efficacy of the compound is determined by its ability to suppress or clear the parasitemia compared to an untreated control group. Curative potential is assessed by monitoring for recrudescence of infection over a longer period (e.g., 28 days).
-
Toxicity Assays
-
Acute Toxicity Study (LD50 Determination): This study is designed to determine the dose of a substance that is lethal to 50% of the test animals.
-
Protocol: Graded single doses of the test compound are administered to different groups of animals (e.g., mice or rats). The animals are observed for a specified period (typically 14 days) for signs of toxicity and mortality. The LD50 value is then calculated using statistical methods.
-
-
Maximum Tolerated Dose (MTD) Study: This study aims to find the highest dose of a drug that can be given without causing unacceptable side effects.
-
Protocol: Animals are administered escalating doses of the test compound. They are closely monitored for clinical signs of toxicity, changes in body weight, and other health parameters. The MTD is defined as the highest dose that does not cause significant toxicity or more than a predefined level of body weight loss.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the assessment of new drug candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KAR 425 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. researchgate.net [researchgate.net]
- 4. tebubio.com [tebubio.com]
- 5. CHLOROQUINE sulfate or phosphate oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 6. Atovaquone + Proguanil | Johns Hopkins ABX Guide [hopkinsguides.com]
Comparative Efficacy of Novel Antimalarial Candidates in a Humanized Mouse Model of Malaria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of several novel antimalarial compounds tested in a humanized mouse model of Plasmodium falciparum malaria. While this report was initially aimed at evaluating the efficacy of KAR425, publicly available data on this specific compound is absent. Therefore, this guide focuses on comparator compounds with published efficacy data in similar preclinical models, providing a benchmark for the evaluation of new chemical entities. The data presented herein is intended to facilitate the objective assessment of antimalarial drug candidates.
Comparative Efficacy of Antimalarial Compounds
The following table summarizes the in vivo efficacy of selected antimalarial compounds against P. falciparum in a humanized mouse model. The data is compiled from various studies to provide a standardized comparison.
| Compound | Drug Class | Target | Mouse Strain | P. falciparum Strain | Dosing Regimen | ED90 (mg/kg) | Source |
| MMV390048 | 2-aminopyridine | Phosphatidylinositol 4-kinase (PI4K) | NOD-scid IL-2Rγnull | 3D7 | Once daily for 4 days (oral) | 0.57 | [1][2][3] |
| UCT943 | 2-aminopyrazine | Phosphatidylinositol 4-kinase (PI4K) | NOD-scid IL-2Rγnull | 3D7 | Once daily for 4 days (oral) | 0.25 | [4][5] |
| Cipargamin (KAE609) | Spiroindolone | P-type ATPase 4 (PfATP4) | Not specified in efficacy study | Not specified in efficacy study | Not specified in efficacy study | Not specified in efficacy study | [6][7][8] |
| P218 | Dihydrofolate reductase inhibitor | Dihydrofolate reductase (DHFR) | NOD-scid IL-2Rγnull | Pf3D70087/N9 | Not specified | 1.6 | [9] |
ED90: Effective dose required to inhibit parasite growth by 90%.
Experimental Protocols
The standard experimental protocol for evaluating the in vivo efficacy of antimalarial compounds in a humanized mouse model, commonly referred to as the 4-day suppressive test, is detailed below.
Humanized Mouse Model Generation
-
Mouse Strain: Immunodeficient mice, typically NOD-scid IL-2Rγnull (NSG) mice, are used as they can accept human cells and tissues without rejection.[10][11]
-
Human Red Blood Cell (huRBC) Engraftment: Mice are engrafted with human erythrocytes (huRBCs) to support the growth of the human-specific malaria parasite, P. falciparum. This is achieved through daily intraperitoneal injections of packed huRBCs until a stable chimerism is reached.[10][12]
P. falciparum Infection and Drug Administration
-
Infection: Once a sufficient level of human red blood cells is established, the mice are infected with a specific strain of P. falciparum, often the chloroquine-sensitive 3D7 strain.[1][12] The infection is typically initiated by intravenous injection of parasitized red blood cells.
-
Treatment: The test compound is administered to the infected mice, usually via oral gavage, once daily for four consecutive days. A vehicle control group receives the formulation without the active compound.[13]
Efficacy Assessment
-
Parasitemia Monitoring: Parasitemia, the percentage of infected red blood cells, is monitored daily by flow cytometry or microscopic examination of Giemsa-stained blood smears.[1][12][13]
-
ED90 Calculation: The efficacy of the compound is determined by calculating the ED90, which is the dose that causes a 90% reduction in parasitemia on the day after the last treatment, compared to the vehicle-treated control group.[9][10]
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in antimalarial drug evaluation, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for in vivo antimalarial efficacy testing.
Caption: Mechanisms of action for selected antimalarial compounds.
References
- 1. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase | Medicines for Malaria Venture [mmv.org]
- 4. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Efficacy of Cipargamin (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. repositorio.uam.es [repositorio.uam.es]
- 11. Frontiers | Humanized Mice Are Instrumental to the Study of Plasmodium falciparum Infection [frontiersin.org]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of KAR425: A Potent Antimalarial Agent Against Diverse Plasmodium Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the global fight against malaria, the emergence and spread of drug-resistant Plasmodium parasites necessitate the urgent development of novel antimalarial agents with unique mechanisms of action. KAR425, a potent and orally active bipyrrole tambjamine, has emerged as a promising candidate. This guide provides a comprehensive comparative analysis of this compound's performance against various Plasmodium species, supported by available experimental data.
Efficacy of this compound Against Plasmodium Species
This compound has demonstrated significant activity against multiple strains of Plasmodium falciparum, the most lethal human malaria parasite, including those resistant to conventional drugs like chloroquine. Furthermore, it has shown remarkable efficacy in animal models of malaria.
In Vitro Activity Against Plasmodium falciparum
This compound exhibits potent inhibitory activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The 50% inhibitory concentration (IC50) values are in the low nanomolar range, indicating high potency.
| Plasmodium falciparum Strain | Drug Resistance Profile | IC50 (nM) |
| D6 | Chloroquine-Sensitive (CQS) | 62 |
| Dd2 | Chloroquine-Resistant (CQR) | 55 |
| 7G8 | Chloroquine-Resistant (CQR) | 60 |
| F32 | Not Specified | - |
| W2 | Chloroquine-Resistant (CQR) | - |
| Data sourced from studies on tambjamine analogues. |
In Vivo Efficacy Against Plasmodium yoelii
In a murine model of malaria using the multidrug-resistant P. yoelii, this compound demonstrated exceptional in vivo efficacy. Oral administration of the compound provided complete protection and even a curative effect.
| Animal Model | Plasmodium Species | Dosage | Outcome |
| CF1 Mice | P. yoelii (multidrug-resistant) | 25-50 mg/kg/day (oral, 4 days) | 100% protection until day 28 |
| CF1 Mice | P. yoelii (multidrug-resistant) | 80 mg/kg (single oral dose) | Curative |
| Data sourced from studies on this compound and related tambjamines.[1] |
Activity Against Other Plasmodium Species and Life Stages
While specific IC50 values for this compound against Plasmodium vivax, Plasmodium knowlesi, Plasmodium malariae, and Plasmodium ovale are not yet publicly available, research on the tambjamine class of compounds suggests a broad spectrum of activity. Notably, this compound has been shown to be potent against the liver and sexual erythrocytic stages of the parasite, indicating its potential to not only treat but also prevent transmission of malaria.[2] Studies on related tambjamine analogs have shown activity against P. berghei liver-stage parasites.[2]
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound is still under investigation, but its effectiveness against multidrug-resistant Plasmodium strains suggests a novel target or pathway. This compound belongs to the tambjamine class of compounds, which are structurally related to prodiginines. Prodigiosin, a representative of the prodiginine family, has been reported to exert its biological effects through various mechanisms, including:
-
Mitochondrial disruption: Prodigiosin may interfere with the mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential and subsequent cell death.
-
DNA damage: Some studies suggest that prodiginines can intercalate with DNA and cause cleavage, thereby inhibiting DNA replication and transcription.
-
Disruption of cellular pH homeostasis: Prodiginines have been shown to act as H+/Cl- symporters, disrupting the intracellular pH balance which is crucial for parasite survival.
It is plausible that this compound shares a similar mechanism of action with prodiginines, though further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound in Plasmodium.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antimalarial activity.
In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
Workflow:
Caption: Workflow for in vitro antimalarial susceptibility testing.
Methodology:
-
Parasite Culture: Asynchronous P. falciparum cultures are synchronized to the ring stage using methods such as sorbitol treatment.
-
Drug Dilution: this compound is serially diluted in culture medium in a 96-well microtiter plate.
-
Incubation: The synchronized parasite culture is added to the wells containing the drug dilutions and incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
Lysis and Staining: After incubation, the red blood cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added to each well.
-
Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
IC50 Calculation: The fluorescence data is analyzed to determine the drug concentration that inhibits parasite growth by 50% (IC50).
In Vivo Efficacy in a Murine Model
This experiment evaluates the ability of a compound to suppress or clear a Plasmodium infection in mice.
Workflow:
Caption: Workflow for in vivo antimalarial efficacy testing.
Methodology:
-
Infection: Female CF1 mice are infected intravenously with a lethal strain of P. yoelii.
-
Treatment: A few hours post-infection, the mice are treated orally with this compound once daily for four consecutive days. A control group receives the vehicle only.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears. The survival of the mice is also recorded.
-
Endpoint: The experiment is typically concluded after 28-30 days to assess for recrudescence.
Conclusion
This compound is a highly promising antimalarial candidate with potent activity against drug-resistant P. falciparum and excellent in vivo efficacy in a rodent malaria model. Its activity against liver and sexual stages of the parasite highlights its potential as a multi-stage antimalarial that could not only treat the disease but also block its transmission. While further studies are needed to determine its efficacy against other human Plasmodium species and to fully elucidate its mechanism of action, the available data strongly support its continued development as a next-generation antimalarial drug. The lack of publicly available data on the in vitro activity of this compound against P. vivax, P. knowlesi, P. malariae, and P. ovale represents a significant knowledge gap that should be addressed in future research to fully understand its potential clinical utility.
References
Safety Operating Guide
Navigating the Disposal of KAR425: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for KAR425, a bipyrrole tambjamine with antimalarial activity, based on available chemical properties and general laboratory waste disposal standards.
It is important to note that a specific Safety Data Sheet (SDS) for this compound containing detailed disposal instructions was not found. Therefore, the following guidance is based on general best practices for the disposal of research-grade chemical compounds. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is crucial for assessing its potential hazards and determining the appropriate disposal route.
| Property | Value | Source |
| Chemical Formula | C19H27N3 | [1] |
| Molecular Weight | 297.45 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark place. | [1] |
| Stability | Stable under recommended storage conditions. | [2] |
| Shipping | Shipped under ambient temperature as a non-hazardous chemical. | [1] |
General Disposal Procedures for Research Chemicals
In the absence of a specific SDS for this compound, the following general procedures for the disposal of hazardous chemical waste should be followed. These are based on established guidelines for laboratory safety.
-
Waste Identification and Labeling:
-
Any unwanted this compound, including pure compound, solutions, or contaminated materials, must be treated as hazardous waste.[3]
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[3][4] Chemical formulas or abbreviations are not acceptable.[3]
-
-
Container Management:
-
Segregation of Waste:
-
Disposal of Contaminated Materials:
-
Labware, such as glassware or plastic vials, contaminated with this compound should be managed as hazardous waste.[3]
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[3][5] After thorough rinsing, the container may be disposed of as regular trash, but the label must be defaced.[4]
-
-
Arranging for Pickup:
Experimental Protocols: A Note on the Absence of Specific Data
Detailed experimental protocols for the specific neutralization or deactivation of this compound for disposal are not publicly available. The recommended procedure is to manage it as hazardous waste through your institution's EHS-approved disposal vendor.
Visualizing the Disposal Workflow
The following diagram illustrates the general logical workflow for the proper disposal of a research chemical like this compound.
Caption: General workflow for the disposal of research chemicals.
Safety and Handling Precautions
While this compound is shipped as a non-hazardous chemical, it is crucial to handle it with care in a laboratory setting.[1] The toxicological properties of this compound have not been thoroughly investigated.[2] Therefore, standard laboratory safety practices should be strictly followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[2]
-
Handling: Avoid creating dust when working with the solid form.[2] Handle in a well-ventilated area, preferably in a chemical fume hood.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.[2]
-
In case of eye contact: Flush eyes with water as a precaution.[2]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2]
-
In all cases of exposure, consult a physician.[2]
-
By adhering to these general guidelines and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.
References
Personal protective equipment for handling KAR425
Disclaimer: A specific Safety Data Sheet (SDS) for KAR425 is not publicly available. This guide provides essential safety and logistical information based on best practices for handling novel or uncharacterized chemical compounds in a research environment. Researchers must always perform a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before beginning work with any new substance. This compound is a bipyrrole tambjamine with antimalarial activity and should be handled with care as a potentially hazardous substance.[1] This product is intended for research use only and is not for human or veterinary use.[1]
Personal Protective Equipment (PPE)
A conservative approach to personal protective equipment is crucial when handling a novel compound with unknown toxicity. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Powder (weighing, aliquoting) | - Full-face respirator with P100 (or equivalent) particulate filters- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Disposable lab coat or gown- Safety goggles (in addition to full-face respirator) |
| Preparing Solutions | - Fume hood- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Lab coat- Safety glasses with side shields or safety goggles |
| Conducting Reactions | - Fume hood or other ventilated enclosure- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Lab coat- Safety glasses with side shields or safety goggles |
| General Laboratory Work | - Lab coat- Safety glasses with side shields- Appropriate street clothing (long pants and closed-toe shoes) |
Note: The selection of specific types of gloves or respirators should be based on a detailed risk assessment.
Experimental Protocols: Safe Handling and Disposal of this compound
A systematic approach is necessary to minimize exposure and ensure safety when working with uncharacterized substances like this compound.
1. Risk Assessment and Planning:
-
Literature Review: Before handling, conduct a thorough search for any available information on this compound or structurally similar compounds to anticipate potential hazards.[2]
-
Designation of a Controlled Area: All work with this compound should be conducted in a designated and clearly marked area, such as a chemical fume hood, to contain any potential contamination.[2]
2. Handling Procedures:
-
Powder Handling:
-
Solution Preparation:
-
Conducting Reactions:
3. Decontamination and Cleaning:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate solvent or cleaning agent after each use.[2]
-
Equipment: Thoroughly clean all non-disposable equipment after use.[2]
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]
4. Disposal Plan:
All waste generated from work with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all contaminated solid waste, including used gloves, weighing boats, and paper towels, in a designated and clearly labeled hazardous waste container.[2]
-
-
Liquid Waste:
-
Sharps:
-
Dispose of any contaminated sharps, such as needles or razor blades, in a designated sharps container.[2]
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.[2]
-
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
